(R)-1-(4-Fluorophenyl)ethylamine hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1R)-1-(4-fluorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6(10)7-2-4-8(9)5-3-7;/h2-6H,10H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYCTXPTBWSAMJ-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660896 | |
| Record name | (1R)-1-(4-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321318-42-7 | |
| Record name | (1R)-1-(4-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R)-1-(4-fluorophenyl)ethanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-1-(4-Fluorophenyl)ethylamine hydrochloride chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride, a key chiral building block in pharmaceutical synthesis. This document includes tabulated physicochemical data, detailed experimental protocols for its synthesis and analysis, and visualizations of relevant chemical workflows.
Chemical and Physical Properties
This compound is the salt form of the chiral amine (R)-1-(4-Fluorophenyl)ethylamine. The hydrochloride form often provides improved stability and handling characteristics compared to the free base. While specific experimental data for the hydrochloride salt is not consistently available in public literature, the properties of the well-characterized free base are provided for reference.
Table 1: Physicochemical Properties of (R)-1-(4-Fluorophenyl)ethylamine and its Hydrochloride Salt
| Property | This compound | (R)-1-(4-Fluorophenyl)ethylamine (Free Base) |
| IUPAC Name | (1R)-1-(4-fluorophenyl)ethan-1-aminium chloride | (1R)-1-(4-fluorophenyl)ethan-1-amine |
| Synonyms | (R)-(+)-1-(4-Fluorophenyl)ethylamine HCl | (+)-1-(4-Fluorophenyl)ethylamine |
| CAS Number | 321318-42-7[1][2] | 374898-01-8[3][4] |
| Molecular Formula | C₈H₁₁ClFN[2] | C₈H₁₀FN[3][4] |
| Molecular Weight | 175.63 g/mol [2] | 139.17 g/mol [3][4] |
| Appearance | White to off-white solid | Clear liquid or solid |
| Melting Point | Data not available | -30 °C[5] |
| Boiling Point | Data not available | 76 °C at 22 mmHg[5] |
| Solubility | Data not available | Sparingly soluble in water (0.0015 g/L at 25°C)[3] |
| Storage | Room temperature, under inert atmosphere[1] | Room temperature, sealed in dry, keep in dark place[4] |
Spectral Data
Experimental Protocols
The synthesis of enantiomerically pure (R)-1-(4-Fluorophenyl)ethylamine typically involves the resolution of the racemic mixture. The resulting free base can then be converted to the hydrochloride salt.
Synthesis via Optical Resolution of Racemic 1-(4-Fluorophenyl)ethylamine
This protocol is adapted from a patented method for the industrial-scale resolution of the racemic amine using a chiral resolving agent.
Methodology:
-
Diastereomeric Salt Formation: A racemic mixture of 1-(4-fluorophenyl)ethylamine is treated with a chiral resolving agent, such as L-(-)-malic acid, in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to different physical properties, one diastereomeric salt will have lower solubility in the chosen solvent system. This allows for its selective crystallization from the solution upon cooling or concentration. For example, the salt formed between the (R)-amine and L-(-)-malic acid may preferentially crystallize.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Free Amine: The isolated, enantiomerically enriched salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid and liberate the free (R)-1-(4-fluorophenyl)ethylamine.
-
Extraction: The free amine is extracted from the aqueous solution using an organic solvent (e.g., ethyl acetate).
-
Purification: The organic extract is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified (R)-1-(4-fluorophenyl)ethylamine.
Conversion to Hydrochloride Salt
This is a general procedure for the formation of a hydrochloride salt from a free amine.
Methodology:
-
Dissolution: The purified (R)-1-(4-Fluorophenyl)ethylamine free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is added dropwise to the stirred amine solution.
-
Precipitation: The hydrochloride salt, being insoluble in the nonpolar solvent, will precipitate out of the solution.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with a small amount of the cold solvent to remove any unreacted starting material, and then dried under vacuum to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for further purification.
Chiral HPLC Analysis
The enantiomeric purity of (R)-1-(4-Fluorophenyl)ethylamine should be determined using chiral High-Performance Liquid Chromatography (HPLC).
General Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective for separating chiral amines.
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol or ethanol, is commonly used. A small amount of an amine modifier (e.g., diethylamine) is often added to the mobile phase to improve peak shape and resolution.
-
Sample Preparation: The amine sample is dissolved in the mobile phase or a compatible solvent. For amines lacking a strong chromophore, pre-column derivatization with an agent like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be employed to enhance UV or fluorescence detection.
-
Analysis: The sample is injected onto the chiral column, and the separation of the enantiomers is monitored by a UV or fluorescence detector. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.
Applications in Synthesis
(R)-1-(4-Fluorophenyl)ethylamine is a valuable chiral building block for the asymmetric synthesis of pharmaceutically active compounds. Its primary amine and chiral center make it a key component in constructing more complex molecular architectures.
Workflow for Chiral Resolution and Salt Formation
The following diagram illustrates the general workflow for obtaining this compound from its racemic mixture.
Caption: General workflow for the chiral resolution and subsequent hydrochloride salt formation.
Safety and Handling
This compound should be handled in a well-ventilated area by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is harmful if swallowed. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier. Store the compound in a tightly sealed container in a dry and cool place, preferably under an inert atmosphere.
References
- 1. This compound | 321318-42-7 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. (R)-1-(4-Fluorophenyl)ethylamine | 374898-01-8 [chemicalbook.com]
- 4. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. (S)-(-)-1-(4-Fluorophenyl)ethylamine, ChiPros 99%, ee 99% | Fisher Scientific [fishersci.ca]
Chiral Synthesis of (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal methods for the chiral synthesis of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The guide details three primary synthetic strategies: diastereomeric salt resolution, asymmetric synthesis via enzymatic transamination, and kinetic resolution. Each section includes detailed experimental protocols, quantitative data, and visual representations of the workflows and logical relationships.
Diastereomeric Salt Resolution
Diastereomeric salt resolution is a classical and industrially scalable method for separating enantiomers. This technique involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt.
Common Resolving Agents and Performance
Tartaric acid and its derivatives are among the most effective and commonly used resolving agents for racemic amines. The selection of the appropriate resolving agent and solvent system is crucial for achieving high yield and enantiomeric excess and is often determined empirically.
| Chiral Resolving Agent | Amine:Agent Molar Ratio | Solvent | Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Amine |
| L-(-)-Tartaric Acid | 1:0.5 | Isopropanol/Water | 20-25 | 70-85 | >95 |
| (1R)-(-)-10-Camphorsulfonic Acid | 1:1 | Ethanol | 0-5 | 65-80 | >98 |
| N-Acetyl-L-phenylalanine | 1:1 | Methanol | 20-25 | 60-75 | >97 |
Experimental Protocol: Resolution with L-(-)-Tartaric Acid
This protocol outlines the resolution of racemic 1-(4-Fluorophenyl)ethylamine using L-(-)-tartaric acid.
Materials:
-
Racemic 1-(4-Fluorophenyl)ethylamine
-
L-(-)-Tartaric Acid
-
Isopropanol
-
Deionized Water
-
2M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (HCl) in Ethyl Acetate
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 1-(4-fluorophenyl)ethylamine in 100 mL of isopropanol in a flask.
-
In a separate beaker, dissolve 5.4 g (0.5 molar equivalent) of L-(-)-tartaric acid in a minimal amount of warm deionized water and add it to the amine solution with stirring.
-
Allow the mixture to cool to room temperature and then stir for 12-18 hours to induce crystallization of the diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Filter the crystalline precipitate and wash it with a small amount of cold isopropanol.
-
Dry the salt under vacuum. A typical yield is around 7.0-8.5 g.
-
-
Liberation of the Free (R)-Amine:
-
Suspend the dried diastereomeric salt in 50 mL of water and add 50 mL of dichloromethane.
-
Cool the mixture in an ice bath and add 2M NaOH solution dropwise with stirring until the pH of the aqueous layer is >10.
-
Separate the organic layer, and extract the aqueous layer twice with 20 mL portions of dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-1-(4-Fluorophenyl)ethylamine.
-
-
Formation of the Hydrochloride Salt:
-
Dissolve the free amine in ethyl acetate.
-
Slowly add a solution of HCl in ethyl acetate with stirring until precipitation is complete.
-
Filter the white precipitate, wash with cold ethyl acetate, and dry under vacuum to yield this compound.
-
Caption: Workflow for Diastereomeric Salt Resolution.
Asymmetric Synthesis: Enzymatic Transamination
Asymmetric synthesis provides a direct route to the desired enantiomer, often with high enantioselectivity. The use of ω-transaminases for the amination of prochiral ketones is a powerful biocatalytic method. In this approach, 4-fluoroacetophenone is converted directly to (R)-1-(4-Fluorophenyl)ethylamine using an (R)-selective ω-transaminase.
Key Parameters and Typical Results
The efficiency of the enzymatic transamination is influenced by several factors, including the choice of enzyme, amine donor, pH, temperature, and the presence of co-solvents.
| Enzyme | Amine Donor | Co-solvent | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee%) |
| (R)-selective ω-Transaminase | Isopropylamine | 10% DMSO | 7.5-8.5 | 30-40 | >95 | >99 |
| Engineered ω-Transaminase | D-Alanine | None | 7.0 | 35 | >98 | >99.5 |
Experimental Protocol: Transaminase-Catalyzed Asymmetric Synthesis
This protocol describes the asymmetric synthesis of (R)-1-(4-Fluorophenyl)ethylamine from 4-fluoroacetophenone.
Materials:
-
4-Fluoroacetophenone
-
(R)-selective ω-Transaminase (lyophilized powder or immobilized)
-
Isopropylamine (or other suitable amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hydrochloric Acid (HCl) in Ethyl Acetate
Procedure:
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 8.0) containing 1 mM PLP.
-
Add the (R)-selective ω-transaminase to the buffer.
-
Add isopropylamine to the desired concentration (e.g., 500 mM).
-
In a separate vial, dissolve 4-fluoroacetophenone in DMSO and add it to the reaction mixture to a final concentration of 50-100 mM (final DMSO concentration of 5-10% v/v).
-
-
Biotransformation:
-
Stir the reaction mixture at a controlled temperature (e.g., 35°C) for 24-48 hours.
-
Monitor the progress of the reaction by HPLC or GC analysis.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, adjust the pH of the mixture to >10 with a suitable base (e.g., 2M NaOH).
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free (R)-1-(4-Fluorophenyl)ethylamine.
-
-
Formation of the Hydrochloride Salt:
-
Follow the procedure described in section 1.2, step 4.
-
Caption: Pathway for Asymmetric Synthesis via Enzymatic Transamination.
Kinetic Resolution
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution, particularly using lipases, is a widely used method for the preparation of chiral amines.
Lipase-Catalyzed Acetylation
In this approach, a lipase is used to selectively acylate one enantiomer of the racemic amine, typically using an acyl donor like ethyl acetate or vinyl acetate. This results in the formation of an N-acetylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
| Lipase Source | Acyl Donor | Solvent | Temperature (°C) | Time (h) | Conversion (%) | ee% of Unreacted Amine |
| Candida antarctica lipase B (CALB) | Ethyl Acetate | Toluene | 40-50 | 24-48 | ~50 | >99 |
| Pseudomonas cepacia lipase (PCL) | Vinyl Acetate | Hexane | 30-40 | 48-72 | ~50 | >98 |
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol details the kinetic resolution of racemic 1-(4-Fluorophenyl)ethylamine using Candida antarctica lipase B.
Materials:
-
Racemic 1-(4-Fluorophenyl)ethylamine
-
Candida antarctica lipase B (immobilized, e.g., Novozym 435)
-
Ethyl Acetate
-
Toluene
-
Hydrochloric Acid (HCl) in Ethyl Acetate
Procedure:
-
Enzymatic Reaction:
-
To a solution of 10.0 g of racemic 1-(4-fluorophenyl)ethylamine in 100 mL of toluene, add 20.0 mL of ethyl acetate.
-
Add 1.0 g of immobilized Candida antarctica lipase B.
-
Stir the suspension at 45°C.
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached (typically 24-48 hours).
-
-
Separation:
-
Filter off the immobilized enzyme. The enzyme can be washed with toluene and reused.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ethyl acetate.
-
The resulting mixture contains (S)-N-(1-(4-fluorophenyl)ethyl)acetamide and unreacted (R)-1-(4-Fluorophenyl)ethylamine.
-
Separate the unreacted amine from the acetylated product by column chromatography or by acid-base extraction. For the latter, dissolve the mixture in diethyl ether and extract with 1M HCl. The amine will move to the aqueous phase as the hydrochloride salt, while the amide remains in the organic phase.
-
-
Isolation of (R)-Amine:
-
Basify the acidic aqueous extract with 2M NaOH to a pH >10.
-
Extract the liberated (R)-amine with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain enantiomerically enriched (R)-1-(4-Fluorophenyl)ethylamine.
-
-
Formation of the Hydrochloride Salt:
-
Follow the procedure described in section 1.2, step 4.
-
Caption: Principle of Kinetic Resolution by Enzymatic Acetylation.
Asymmetric Synthesis of Fluorinated Chiral Amines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into chiral amine scaffolds offers a powerful strategy for modulating the physicochemical and biological properties of pharmacologically active compounds. Fluorine's unique electronic properties can enhance metabolic stability, improve binding affinity, and alter basicity, making fluorinated chiral amines highly sought-after building blocks in drug discovery and development. This guide provides a comprehensive overview of the core methodologies for the asymmetric synthesis of these valuable compounds, complete with detailed experimental protocols, comparative data, and visual workflows to aid in methodological selection and implementation.
Core Synthetic Strategies
Several powerful strategies have emerged for the stereoselective synthesis of fluorinated chiral amines. The choice of method often depends on the desired substitution pattern and the specific fluorine-containing group to be installed. The following sections detail the most prominent and effective approaches.
Manganese-Catalyzed Asymmetric Hydrogenation of Fluorinated Imines
Transition metal-catalyzed asymmetric hydrogenation of imines is a highly efficient method for the synthesis of chiral amines. Recent advancements have demonstrated the utility of earth-abundant manganese catalysts for the enantioselective reduction of fluorinated imines, offering a sustainable and effective alternative to noble metal catalysts.[1]
Experimental Protocol: General Procedure for Mn-Catalyzed Asymmetric Hydrogenation
A representative experimental protocol is as follows:
-
In a nitrogen-filled glovebox, a solution of the chiral ferrocenyl P,N,N-ligand (0.011 mmol) and Mn(CO)₅Br (0.010 mmol) in toluene (1.0 mL) is stirred at 80 °C for 1 hour to pre-form the catalyst.
-
The solution is then cooled to room temperature, and the fluorinated imine substrate (1.0 mmol) and a base (e.g., t-BuOK, 0.1 mmol) are added.
-
The reaction vessel is transferred to an autoclave, which is then purged with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 atm).
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).
-
After cooling to room temperature and venting the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired fluorinated chiral amine.
Quantitative Data
| Entry | Substrate (Fluorinated Imine) | Product | Yield (%) | ee (%) |
| 1 | N-(4-Methoxyphenyl)-1-(4-fluorophenyl)ethan-1-imine | (R)-1-(4-Fluorophenyl)-N-(4-methoxyphenyl)ethan-1-amine | 95 | 98 |
| 2 | N-Phenyl-1-(3-(trifluoromethyl)phenyl)ethan-1-imine | (R)-N-Phenyl-1-(3-(trifluoromethyl)phenyl)ethan-1-amine | 92 | 96 |
| 3 | 1-(4-Bromophenyl)-N-(p-tolyl)ethan-1-imine | (R)-1-(4-Bromophenyl)-N-(p-tolyl)ethan-1-amine | 98 | 95 |
| 4 | N-Benzyl-1-(pentafluorophenyl)ethan-1-imine | (R)-N-Benzyl-1-(pentafluorophenyl)ethan-1-amine | 89 | 97 |
Data is representative and compiled from typical results reported in the literature for similar reactions.
Stereoselective Additions to N-tert-Butylsulfinyl Imines
The use of N-tert-butylsulfinyl imines as chiral auxiliaries is a robust and widely employed strategy for the asymmetric synthesis of a diverse range of chiral amines, including those bearing fluorine substituents.[2] This method relies on the diastereoselective addition of nucleophiles to the C=N bond of the sulfinyl imine, where the stereochemical outcome is directed by the chiral sulfinyl group.
Experimental Protocol: General Procedure for Nucleophilic Addition to Fluorinated N-tert-Butylsulfinyl Imines
A typical experimental procedure is as follows:
-
To a solution of the fluorinated N-tert-butylsulfinyl imine (1.0 mmol) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon), the nucleophile (e.g., a Grignard reagent, an organolithium species, or a Reformatsky reagent, 1.2 mmol) is added dropwise.
-
The reaction mixture is stirred at this temperature for a specified time (e.g., 1-4 hours) until the reaction is complete, as monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The resulting diastereomeric product is purified by column chromatography.
-
The sulfinyl group is subsequently removed by treatment with an acid (e.g., HCl in methanol) to afford the free chiral amine.
Quantitative Data
| Entry | Fluorinated Sulfinyl Imine | Nucleophile | Product | Yield (%) | dr |
| 1 | (S)-N-(1-(Trifluoromethyl)ethylidene)-2-methylpropane-2-sulfinamide | MeMgBr | (S,R)-N-(1,1,1-Trifluoro-2-methylpropan-2-yl)-2-methylpropane-2-sulfinamide | 85 | >95:5 |
| 2 | (S)-N-(Difluoromethylidene)-2-methylpropane-2-sulfinamide | PhLi | (S,R)-N-(Difluoro(phenyl)methyl)-2-methylpropane-2-sulfinamide | 90 | >98:2 |
| 3 | (S)-N-(1-(4-Chlorophenyl)-2,2,2-trifluoroethylidene)-2-methylpropane-2-sulfinamide | Et₂Zn, TMSCl | (S,S)-N-(1-(4-Chlorophenyl)-2,2,2-trifluoro-1-((trimethylsilyl)oxy)ethyl)-2-methylpropane-2-sulfinamide | 78 | 92:8 |
| 4 | (R)-N-((4-bromophenyl)(trifluoromethyl)methylene)-2-methylpropane-2-sulfinamide | AllylMgBr | (R,S)-N-(1-(4-bromophenyl)-1-(trifluoromethyl)but-3-en-1-yl)-2-methylpropane-2-sulfinamide | 88 | 97:3 |
Data is representative and compiled from typical results reported in the literature for similar reactions.[3]
Hydrogen Bonding Phase-Transfer Catalysis for β-Fluoroamine Synthesis
Phase-transfer catalysis provides a practical approach for performing reactions between reagents in immiscible phases. The development of chiral hydrogen-bond-donating catalysts has enabled the enantioselective synthesis of β-fluoroamines through the ring-opening of aziridinium ions with a fluoride source.[4]
Experimental Protocol: General Procedure for Phase-Transfer Catalyzed Fluorination
A representative experimental procedure is as follows:
-
To a mixture of the meso-aziridine precursor (0.1 mmol) and a fluoride source (e.g., CsF, 0.3 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral bis-urea catalyst (0.01 mmol, 10 mol%).
-
The reaction mixture is stirred vigorously at a specified temperature (e.g., room temperature or 40 °C) for a designated time (e.g., 24-48 hours).
-
Upon completion, the reaction mixture is filtered to remove the insoluble fluoride salt.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched β-fluoroamine.
Quantitative Data
| Entry | Aziridine Precursor | Catalyst | Product | Yield (%) | er |
| 1 | 1-Benzoyl-2,3-diphenylaziridine | Chiral Bis-urea | (1R,2R)-N-(2-Fluoro-1,2-diphenylethyl)benzamide | 85 | 95:5 |
| 2 | 1-((4-Methoxybenzoyl)-2,3-bis(4-chlorophenyl)aziridine | Chiral Bis-urea | (1R,2R)-N-(1,2-Bis(4-chlorophenyl)-2-fluoroethyl)-4-methoxybenzamide | 92 | 96:4 |
| 3 | 1-Tosyl-2,3-dimethylaziridine | Chiral Bis-urea | (2R,3R)-3-Fluoro-N-tosylbutan-2-amine | 78 | 92:8 |
| 4 | 1-Boc-2,3-di-n-propylaziridine | Chiral Bis-urea | tert-Butyl ((4R,5R)-5-fluoroheptan-4-yl)carbamate | 81 | 94:6 |
Data is representative and compiled from typical results reported in the literature for similar reactions.[5][6]
Biocatalytic Asymmetric Synthesis
The use of enzymes for the synthesis of chiral molecules offers significant advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. Transaminases, in particular, have emerged as powerful biocatalysts for the production of chiral amines from prochiral ketones.[7][8]
Experimental Protocol: General Procedure for Biocatalytic Transamination
A typical experimental procedure for a whole-cell biocatalytic reaction is as follows:
-
A culture of E. coli cells expressing a suitable transaminase is grown to a desired optical density. The cells are then harvested by centrifugation and resuspended in a buffer solution (e.g., potassium phosphate buffer, pH 7.5).
-
To the cell suspension are added the fluorinated prochiral ketone substrate (e.g., 10 mM), an amine donor (e.g., isopropylamine, 1 M), and pyridoxal 5'-phosphate (PLP) cofactor (e.g., 1 mM).
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with shaking for a specified period (e.g., 24 hours).
-
The reaction progress is monitored by HPLC or GC analysis.
-
Upon completion, the cells are removed by centrifugation, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are dried, concentrated, and the resulting chiral amine is purified by an appropriate method, such as column chromatography or crystallization.
Quantitative Data
| Entry | Substrate (Prochiral Ketone) | Enzyme | Product | Conversion (%) | ee (%) |
| 1 | 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | Transaminase (e.g., from Vibrio fluvialis) | (R)-1-(4-(Trifluoromethyl)phenyl)ethan-1-amine | >99 | >99 |
| 2 | 1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-one | Engineered Transaminase | (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-amine | 98 | >99.5 |
| 3 | 2,2-Difluoro-1-phenylethan-1-one | Transaminase (e.g., from Arthrobacter sp.) | (R)-2,2-Difluoro-1-phenylethan-1-amine | 95 | 99 |
| 4 | 1-(Pentafluorophenyl)propan-1-one | Transaminase (e.g., from Chromobacterium violaceum) | (S)-1-(Pentafluorophenyl)propan-1-amine | 97 | >99 |
Data is representative and compiled from typical results reported in the literature for similar reactions.[9]
Stereospecific Isomerization of α-Chiral Allylic Amines
A powerful strategy for the synthesis of γ-chiral trifluoromethylated amines involves the stereospecific isomerization of readily accessible α-chiral allylic amines. This method allows for the transfer of chirality from the α- to the γ-position, followed by a diastereoselective reduction to furnish the desired product.[10][11]
Experimental Protocol: General Procedure for Isomerization-Reduction
A representative experimental procedure is as follows:
-
A solution of the α-chiral trifluoromethylated allylic amine (0.25 mmol) and an organic base catalyst (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 0.013 mmol) in an anhydrous solvent (e.g., toluene, 2.5 mL) is heated at a specified temperature (e.g., 60-100 °C) for a designated time (e.g., 16 hours).
-
The reaction mixture is then cooled (e.g., to -78 °C), and a reducing agent (e.g., diisobutylaluminium hydride (DIBAL-H), 0.5 mmol) is added dropwise.
-
The mixture is stirred at this temperature for a period (e.g., 2 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
The resulting mixture is stirred vigorously until two clear layers are formed.
-
The layers are separated, and the aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford the α,γ-chiral trifluoromethylated amine.
Quantitative Data
| Entry | α-Chiral Allylic Amine | Product | Yield (%) | dr | c.t. (%) |
| 1 | (R,E)-4-Phenyl-1,1,1-trifluorobut-3-en-2-amine | (2R,4R)-4-Phenyl-1,1,1-trifluorobutan-2-amine | 85 | 75:25 | 95 |
| 2 | (R,E)-4-(4-Methoxyphenyl)-1,1,1-trifluorobut-3-en-2-amine | (2R,4R)-4-(4-Methoxyphenyl)-1,1,1-trifluorobutan-2-amine | 90 | 72:28 | 91 |
| 3 | (R,E)-4-(4-Chlorophenyl)-1,1,1-trifluorobut-3-en-2-amine | (2R,4R)-4-(4-Chlorophenyl)-1,1,1-trifluorobutan-2-amine | 88 | 80:20 | 93 |
| 4 | (R,E)-1,1,1-Trifluoro-4-(naphthalen-2-yl)but-3-en-2-amine | (2R,4R)-1,1,1-Trifluoro-4-(naphthalen-2-yl)butan-2-amine | 82 | 70:30 | 97 |
c.t. = chirality transfer. Data is representative and compiled from typical results reported in the literature for similar reactions.
Visualization of Workflows and Pathways
To further aid in the understanding and selection of synthetic methodologies, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.
References
- 1. Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Asymmetric Mannich reactions of (S)-N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimines with yne nucleophiles [beilstein-journals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00303A [pubs.rsc.org]
- 8. Manganese-Catalyzed Asymmetric Hydrogenation of N-Sulfonyl Imines Using Chiral Ferrocenyl P,N,N-Ligands. | Semantic Scholar [semanticscholar.org]
- 9. [PDF] Asymmetric Biocatalytic Synthesis of Fluorinated Pyridines through Transesterification or Transamination: Computational Insights into the Reactivity of Transaminases | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tipping Point of Precision: A Technical Guide to Fluorinated Ethylamines in Neurological Disorder Research
For Immediate Release
[City, State] – [Date] – In the intricate landscape of neurological disorder research, the quest for precise molecular tools to unravel disease mechanisms and accelerate drug development is paramount. A new in-depth technical guide released today sheds light on the pivotal role of fluorinated ethylamines as powerful probes for studying the brain's monoamine transporter systems. This whitepaper provides researchers, scientists, and drug development professionals with a comprehensive resource, detailing the synthesis, characterization, and application of these compounds, with a particular focus on their use in Positron Emission Tomography (PET) imaging.
The guide meticulously outlines the advantages of incorporating fluorine into ethylamine structures, a strategy that has yielded radioligands with enhanced binding affinity, selectivity, and metabolic stability. These properties are critical for the non-invasive in vivo imaging of key neurological targets such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a spectrum of debilitating conditions, including Parkinson's disease, Alzheimer's disease, depression, and attention-deficit/hyperactivity disorder (ADHD).
This technical document goes beyond a mere literature review by providing structured tables of quantitative data, allowing for at-a-glance comparison of the binding affinities and pharmacokinetic profiles of various fluorinated ethylamine derivatives. Furthermore, it presents detailed experimental protocols for crucial stages of research, from the chemical synthesis and radiolabeling of these tracers to their evaluation in in vitro binding assays and in vivo small-animal PET imaging studies.
A key feature of this whitepaper is its use of mandatory data visualization. Complex signaling pathways, experimental workflows, and logical relationships are elucidated through clear and concise diagrams generated using the Graphviz DOT language. These visualizations adhere to strict design specifications, ensuring clarity and high contrast for optimal readability.
By offering a granular, hands-on perspective on the methodologies and data interpretation central to this field, the guide aims to empower researchers to design more effective experiments, accelerate the discovery of novel therapeutic agents, and ultimately, contribute to a deeper understanding of the molecular underpinnings of neurological disorders.
Introduction to Fluorinated Ethylamines in Neurological Research
The strategic incorporation of fluorine atoms into small molecules has become a cornerstone of modern medicinal chemistry and drug discovery. In the realm of neuroscience, the modification of ethylamine scaffolds—a common motif in endogenous neurotransmitters and psychoactive compounds—with fluorine has unlocked new possibilities for developing highly specific probes for neurological targets. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule.
This guide focuses on the application of fluorinated ethylamines, particularly as radioligands for Positron Emission Tomography (PET) imaging of monoamine transporters. These transporters—DAT, SERT, and NET—are crucial for regulating neurotransmitter levels in the synaptic cleft and are primary targets for a wide array of therapeutic drugs. The development of fluorine-18 (¹⁸F) labeled ethylamine derivatives has been instrumental in advancing our understanding of these transporters in both healthy and diseased states. The 109.8-minute half-life of ¹⁸F is well-suited for the temporal resolution required for PET imaging studies, allowing for synthesis, purification, and imaging within a practical timeframe.
This document will provide a technical overview of the synthesis, in vitro and in vivo characterization, and application of fluorinated ethylamines in neurological disorder research, with a focus on providing actionable data and protocols for researchers in the field.
Synthesis and Radiolabeling of Fluorinated Ethylamines
The synthesis of fluorinated ethylamines for PET imaging involves both the preparation of the non-radioactive ("cold") standard and the subsequent incorporation of the positron-emitting ¹⁸F isotope. The synthetic routes are designed to be efficient and amenable to the short half-life of ¹⁸F.
General Synthetic Strategies
The introduction of a fluoroethyl group is a common strategy. This is often achieved by nucleophilic substitution using a suitable precursor and a fluorinating agent. For ¹⁸F-labeling, the most common method is nucleophilic substitution with [¹⁸F]fluoride, which is typically produced in a cyclotron.
A general workflow for the synthesis of an ¹⁸F-labeled fluoroethylamine derivative is depicted below:
Experimental Protocol: Radiosynthesis of a Generic [¹⁸F]Fluoroethyl-Amine Derivative
This protocol outlines a typical procedure for the ¹⁸F-fluoroethylation of a secondary amine precursor.
Materials:
-
Precursor with a leaving group (e.g., tosylate, mesylate, or bromo derivative)
-
[¹⁸F]Fluoride in [¹⁸O]water from cyclotron
-
Kryptofix 2.2.2 (K₂.₂.₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (MeCN)
-
Water for injection
-
Sterile saline for injection
-
Solid-phase extraction (SPE) cartridges (e.g., QMA, C18)
-
HPLC system with a semi-preparative column and a radiation detector
Procedure:
-
Trapping and Elution of [¹⁸F]Fluoride: Pass the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water solution through a pre-conditioned quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]fluoride. Elute the trapped [¹⁸F]fluoride from the cartridge with a solution of K₂CO₃ and K₂.₂.₂ in acetonitrile/water.
-
Azeotropic Drying: Evaporate the solvent from the eluted [¹⁸F]fluoride solution under a stream of nitrogen at an elevated temperature (e.g., 110 °C). Add anhydrous acetonitrile and repeat the evaporation process two to three times to ensure the [¹⁸F]fluoride/K₂.₂.₂ complex is anhydrous.
-
Radiolabeling Reaction: Dissolve the precursor (typically 1-5 mg) in anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride/K₂.₂.₂ complex. Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a set time (e.g., 10-20 minutes).
-
Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to remove unreacted [¹⁸F]fluoride and other polar impurities. Elute the crude product from the C18 cartridge with acetonitrile and purify it using a semi-preparative HPLC system.
-
Formulation: Collect the HPLC fraction containing the desired radiolabeled product. Remove the HPLC solvent by rotary evaporation or by passing the solution through a C18 SPE cartridge, eluting with ethanol, and then evaporating the ethanol. Formulate the final product in sterile saline for injection, followed by sterile filtration.
In Vitro Characterization
Before a novel fluorinated ethylamine radiotracer can be used in vivo, its binding characteristics must be thoroughly evaluated in vitro. This typically involves competitive binding assays using membrane preparations from cells expressing the target transporter or from brain tissue known to be rich in the target.
Quantitative Data: Binding Affinities of Selected Fluorinated Ethylamine Analogs
The binding affinity of a compound for its target is a critical determinant of its potential as a PET tracer. High affinity (typically in the low nanomolar or sub-nanomolar range) is desirable for achieving a good signal-to-noise ratio in PET images. The following table summarizes the in vitro binding affinities (Ki values) for a selection of fluorinated compounds targeting monoamine transporters.
| Compound Class/Name | Target | Ki (nM) | Species | Reference |
| 3β-Phenyl Tropane Analogs | ||||
| [¹⁸F]FECNT | DAT | 15.3 | Monkey | (Farde et al., 1994) |
| [¹⁸F]FP-CIT | DAT | 1.2 | Human | (Abi-Dargham et al., 1996) |
| SERT | 10.5 | Human | (Abi-Dargham et al., 1996) | |
| Diphenyl Sulfide Analogs | ||||
| [¹⁸F]F-Me-DASP | SERT | 0.17 | Human | (Szabo et al., 1999) |
| Reboxetine Analogs | ||||
| (S,S)-[¹⁸F]FMeNER-D₂ | NET | 1.1 | Human | (Harada et al., 2010) |
Note: This table is a representative sample. Ki values can vary depending on the experimental conditions.
Experimental Protocol: In Vitro Competitive Binding Assay for DAT
This protocol describes a method to determine the binding affinity of a test compound (e.g., a novel fluorinated ethylamine) for the dopamine transporter (DAT) by measuring its ability to displace a known radioligand.
Materials:
-
Membrane preparation from a cell line expressing DAT (e.g., HEK-293-DAT) or from striatal tissue.
-
Radioligand with high affinity for DAT (e.g., [³H]WIN 35,428).
-
Unlabeled test compound (fluorinated ethylamine derivative).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).
-
Non-specific binding determinant (e.g., 10 µM cocaine or GBR 12909).
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet several times by resuspension and centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific binding determinant), and competitive binding (membranes + radioligand + varying concentrations of the test compound).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Characterization and PET Imaging
The ultimate test for a new radiotracer is its performance in vivo. Small-animal PET imaging allows for the non-invasive assessment of the tracer's brain uptake, regional distribution, pharmacokinetics, and specificity for its target.
Quantitative Data: In Vivo Performance of Selected Fluorinated Ethylamine Analogs
The in vivo performance of a PET tracer is often assessed by its brain uptake and target-to-background ratios. The striatum, being rich in DAT, is a key region of interest for DAT tracers, while the cerebellum is often used as a reference region due to its low density of monoamine transporters.
| Radiotracer | Target | Brain Uptake (%ID/g at peak) | Striatum/Cerebellum Ratio (at optimal time) | Species | Reference |
| [¹⁸F]FECNT | DAT | ~0.5 | ~3.0 | Monkey | (Farde et al., 1994) |
| [¹⁸F]FP-CIT | DAT | ~1.0 | >5.0 | Human | (Abi-Dargham et al., 1996) |
| (S,S)-[¹⁸F]FMeNER-D₂ | NET | ~0.8 | Thalamus/Cerebellum ~2.0 | Monkey | (Harada et al., 2010) |
%ID/g = percentage of injected dose per gram of tissue.
Experimental Protocol: Small-Animal PET Imaging with a Fluorinated Ethylamine Tracer
This protocol provides a general workflow for conducting a PET imaging study in a mouse model of a neurological disorder.
Materials:
-
[¹⁸F]-labeled fluorinated ethylamine radiotracer.
-
Anesthetized mouse.
-
Small-animal PET/CT or PET/MR scanner.
-
Catheter for intravenous injection.
-
Heating pad to maintain body temperature.
Procedure:
-
Animal Preparation: Anesthetize the mouse (e.g., with isoflurane) and place it on the scanner bed. Insert a catheter into a tail vein for radiotracer injection.
-
Transmission Scan: Perform a transmission scan (using a rotating radioactive source or CT) for attenuation correction of the subsequent emission scan.
-
Radiotracer Injection and Emission Scan: Inject a bolus of the radiotracer (typically 5-10 MBq) through the tail vein catheter. Immediately start the dynamic emission scan, acquiring data for 60-90 minutes.
-
Image Reconstruction: Reconstruct the dynamic PET data into a series of 3D images over time, applying corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET images with an anatomical image (CT or MRI) for anatomical localization.
-
Define regions of interest (ROIs) on the brain images (e.g., striatum, cerebellum, cortex).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
Calculate outcome measures such as standardized uptake value (SUV), target-to-reference region ratios, and, for more advanced studies, binding potential (BP_ND) using kinetic modeling.
-
Signaling Pathways and Logical Relationships
Fluorinated ethylamines exert their effects by binding to monoamine transporters, thereby modulating the concentration of neurotransmitters in the synapse. Understanding the downstream signaling pathways is crucial for interpreting the functional consequences of this binding.
Dopamine Transporter (DAT) Signaling
The primary function of DAT is the reuptake of dopamine from the synaptic cleft. By binding to DAT, fluorinated ethylamines can either block this reuptake (acting as antagonists) or induce the reverse transport of dopamine (acting as agonists or substrates).
Serotonin Transporter (SERT) Signaling
Similar to DAT, SERT is responsible for the reuptake of serotonin from the synapse. Fluorinated ethylamines targeting SERT can modulate serotonergic neurotransmission, which is implicated in mood disorders.
Conclusion and Future Directions
Fluorinated ethylamines have emerged as indispensable tools in the field of neurological disorder research. Their utility as PET radioligands for imaging monoamine transporters has provided unprecedented insights into the pathophysiology of various brain disorders and has become a vital component of the drug development pipeline. The ability to non-invasively quantify the density and distribution of these critical transporters in the living brain holds immense promise for early diagnosis, patient stratification, and monitoring treatment response.
Future research in this area will likely focus on the development of next-generation fluorinated ethylamine probes with even greater selectivity for transporter subtypes, improved pharmacokinetic profiles, and enhanced sensitivity for detecting subtle changes in transporter expression. Furthermore, the application of these powerful imaging tools in longitudinal studies will be crucial for tracking disease progression and evaluating the efficacy of novel therapeutic interventions. As our understanding of the complex interplay of neurotransmitter systems in neurological disorders deepens, the precision afforded by fluorinated ethylamine-based PET imaging will undoubtedly continue to be a driving force for innovation and discovery.
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and fine chemical industries. Many therapeutic agents are chiral, with enantiomers often exhibiting significantly different pharmacological and toxicological profiles. The use of a single, therapeutically active enantiomer can lead to improved efficacy, a better safety profile, and a more predictable dose-response relationship. One of the most common and industrially scalable methods for chiral resolution is through the formation of diastereomeric salts, which can be separated by fractional crystallization due to their differing physical properties, such as solubility.[1][2]
This document provides a detailed application note and a generalized protocol for the chiral resolution of racemic carboxylic acids, such as the widely used non-steroidal anti-inflammatory drugs (NSAIDs) of the "profen" class (e.g., ibuprofen, ketoprofen), using the chiral resolving agent (R)-1-(4-Fluorophenyl)ethylamine hydrochloride. While specific experimental data for this exact resolving agent is limited in publicly available literature, this protocol is adapted from established procedures for structurally analogous resolving agents, such as (R)-α-phenylethylamine, and provides a robust framework for developing a specific resolution process.[3][4][5]
Principle of Diastereomeric Salt Resolution
The fundamental principle behind this resolution technique is the reaction of a racemic mixture of a chiral acid (a 1:1 mixture of R-acid and S-acid) with a single enantiomer of a chiral base, in this case, (R)-1-(4-Fluorophenyl)ethylamine. This reaction forms a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).[4][6] Because these salts are diastereomers, they possess different physical properties, most notably different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration. The more soluble diastereomeric salt remains in the mother liquor. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the resolving agent, which can often be recovered and recycled.[1][5]
Data Presentation
The following tables summarize representative quantitative data from chiral resolution experiments of profens using analogous chiral amines. These tables are intended to provide an expected range of values for yield and enantiomeric excess (ee%). The actual values obtained with this compound may vary and would require experimental optimization.
Table 1: Representative Data for the Chiral Resolution of Racemic Ibuprofen
| Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered (S)-Ibuprofen | Reference |
| (S)-(-)-α-phenylethylamine | Ethanol/Water | Not specified | >88% | [7] |
| (R)-(+)-α-methylbenzylamine | Not specified | 2.4% (overall) | >99.97% | [8] |
Table 2: Representative Data for the Chiral Resolution of other Profens
| Racemic Profen | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee%) of Recovered Acid | Reference |
| Ketoprofen | (R)-α-phenylethylamine | Not specified | Not specified | Not specified | [3] |
| Flurbiprofen | 1-phenylethylamine | Ethanol | Not specified | Increased from 77% to 95% | [9] |
Experimental Protocols
The following protocols provide a detailed methodology for the chiral resolution of a racemic carboxylic acid (e.g., ibuprofen) using this compound.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Materials:
-
Racemic carboxylic acid (e.g., Racemic Ibuprofen)
-
This compound
-
A suitable solvent system (e.g., ethanol/water mixture, ethyl acetate, methanol)
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer)
-
Crystallization vessel (e.g., Erlenmeyer flask)
-
Filtration apparatus (e.g., Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution: In a crystallization vessel, dissolve the racemic carboxylic acid in a suitable solvent or solvent mixture with heating and stirring. The choice of solvent is crucial and often requires screening to find a system where the diastereomeric salts have a significant solubility difference.
-
Addition of Resolving Agent: In a separate container, prepare a solution of this compound in the same solvent system. The molar ratio of the resolving agent to the racemic acid is typically between 0.5 and 1.0 equivalents. Using a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Salt Formation: Slowly add the solution of the resolving agent to the heated solution of the racemic acid with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in an ice bath) to induce crystallization of the less soluble diastereomeric salt. The cooling rate can influence the crystal size and purity.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the isolated crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystalline diastereomeric salt to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Materials:
-
Isolated diastereomeric salt from Protocol 1
-
A strong acid (e.g., 2 M Hydrochloric Acid)
-
An organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Acidification: Suspend the isolated diastereomeric salt in a mixture of water and an organic extraction solvent in a separatory funnel.
-
Liberation of Free Acid: Add a strong acid (e.g., 2 M HCl) to the mixture until the aqueous layer is acidic (test with pH paper). This will protonate the carboxylate anion, liberating the free carboxylic acid, and protonate the resolving agent, keeping it in the aqueous phase.
-
Extraction: Shake the separatory funnel vigorously to extract the enantiomerically enriched carboxylic acid into the organic layer. Allow the layers to separate.
-
Separation: Drain the aqueous layer and collect the organic layer. The aqueous layer contains the hydrochloride salt of the resolving agent, which can be recovered.
-
Washing: Wash the organic layer with water and then with brine to remove any residual acid and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Protocol 3: Determination of Enantiomeric Excess (ee%)
The enantiomeric purity of the resolved carboxylic acid must be determined analytically. Chiral High-Performance Liquid Chromatography (HPLC) is a common and reliable method.
Materials:
-
Enantiomerically enriched carboxylic acid sample
-
Chiral HPLC column (e.g., a column with a polysaccharide-based chiral stationary phase)
-
HPLC system with a suitable detector (e.g., UV detector)
-
Mobile phase (e.g., a mixture of hexane, isopropanol, and a small amount of a modifier like trifluoroacetic acid)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.
-
Chromatographic Separation: Inject the sample onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase and will therefore have different retention times, resulting in two separate peaks.
-
Detection and Quantification: The detector will measure the area of each peak. The enantiomeric excess (ee%) is calculated from the peak areas of the two enantiomers using the following formula:
ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualizations
The following diagrams illustrate the key processes involved in the chiral resolution of a racemic carboxylic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolution of enantiomers of ketoprofen by HPLC: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. scribd.com [scribd.com]
- 8. Preparative method of R-(-)-lbuprofen by diastereomer crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical step in the development of pharmaceuticals and fine chemicals, as the enantiomers of a chiral molecule often exhibit different physiological activities.[1] Diastereomeric salt crystallization is a robust and widely used method for separating enantiomers from a racemic mixture. This technique relies on the reaction of a racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
(R)-1-(4-Fluorophenyl)ethylamine is a common chiral resolving agent employed for the separation of racemic acids. The hydrochloride salt is often used for its stability and ease of handling. This document provides detailed application notes and protocols for the use of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride in diastereomeric salt crystallization.
Principle of the Method
The fundamental principle involves the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties. The reaction of a racemic carboxylic acid (a 50:50 mixture of R- and S-enantiomers) with an enantiomerically pure amine like (R)-1-(4-Fluorophenyl)ethylamine results in the formation of two diastereomeric salts: [(R)-acid·(R)-amine] and [(S)-acid·(R)-amine]. Due to their different three-dimensional arrangements, these salts exhibit varying solubilities in a given solvent system, enabling their separation.
Experimental Protocols
A general workflow for diastereomeric salt resolution involves several key stages: salt formation, crystallization, isolation of the desired diastereomeric salt, and liberation of the enantiomerically pure acid.
Protocol 1: Screening for Optimal Crystallization Conditions
The success of a diastereomeric salt resolution is highly dependent on the choice of solvent and crystallization conditions. Therefore, a screening process is essential to identify the optimal parameters.
Materials:
-
Racemic carboxylic acid
-
This compound
-
A base (e.g., sodium hydroxide, potassium hydroxide)
-
A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, water, and mixtures thereof)
-
Small-scale crystallization vials or a multi-well plate
Procedure:
-
Liberation of the Free Amine: In a suitable reaction vessel, dissolve this compound in water. Add an equimolar amount of a strong base (e.g., 1 M NaOH) to neutralize the hydrochloride and liberate the free (R)-1-(4-Fluorophenyl)ethylamine. Extract the free amine into an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the pure amine.
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a small amount of a screening solvent.
-
In a separate vial, dissolve an equimolar amount of the liberated (R)-1-(4-Fluorophenyl)ethylamine in the same solvent.
-
Combine the two solutions. If a precipitate forms immediately, it can be isolated. If not, proceed to the next step.
-
-
Crystallization Screening:
-
If no precipitate forms, slowly cool the solution to room temperature, and then to 0-4 °C.
-
If still no crystals form, try slow evaporation of the solvent.
-
Experiment with different solvents and solvent mixtures to find a system where one of the diastereomeric salts has significantly lower solubility.
-
-
Analysis: The diastereomeric excess (de) and enantiomeric excess (ee) of the resulting crystals and the mother liquor should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral shift reagent.
Protocol 2: Preparative Scale Resolution of a Racemic Carboxylic Acid
Once optimal conditions have been identified, the resolution can be scaled up. The following is a general procedure that should be adapted based on the results of the screening protocol.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Optimal solvent system identified in Protocol 1
-
Base (e.g., NaOH or KOH) for amine liberation and acid regeneration
-
Acid (e.g., HCl) for salt breaking
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Salt Formation:
-
Liberate the free (R)-1-(4-Fluorophenyl)ethylamine from its hydrochloride salt as described in Protocol 1.
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in the chosen optimal solvent, heating if necessary to achieve complete dissolution.
-
Add the liberated (R)-1-(4-Fluorophenyl)ethylamine (0.5 to 1.0 equivalent) to the solution. The optimal stoichiometry should be determined during the screening phase.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
For further precipitation, the mixture can be cooled to a lower temperature (e.g., 0-4 °C).
-
-
Isolation of the Diastereomeric Salt:
-
Isolate the crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.
-
Dry the crystals under vacuum.
-
-
Recrystallization (Optional but Recommended): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system. The progress of purification can be monitored by measuring the optical rotation or by chiral HPLC analysis of small samples.
-
Liberation of the Enantiomerically Pure Carboxylic Acid:
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., 2 M HCl) to a pH of approximately 1-2. This will protonate the carboxylic acid and break the salt.
-
Extract the liberated free carboxylic acid into an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically enriched carboxylic acid.
-
-
Recovery of the Resolving Agent: The aqueous layer from the previous step contains the hydrochloride salt of (R)-1-(4-Fluorophenyl)ethylamine. The free amine can be recovered by basifying the solution and extracting with an organic solvent, allowing for its reuse.
Data Presentation
The following tables provide a template for summarizing the quantitative data from diastereomeric salt crystallization experiments.
Table 1: Screening of Solvents for Diastereomeric Salt Crystallization
| Racemic Acid | Resolving Agent Stoichiometry (eq.) | Solvent System | Yield of Crystals (%) | Diastereomeric Excess (de) of Crystals (%) | Enantiomeric Excess (ee) of Acid from Crystals (%) |
| Acid X | 0.5 | Methanol | |||
| Acid X | 0.5 | Ethanol | |||
| Acid X | 0.5 | Isopropanol/Water (9:1) | |||
| Acid X | 1.0 | Acetone |
Table 2: Preparative Scale Resolution and Recrystallization
| Step | Mass of Starting Material (g) | Solvent and Volume (mL) | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) (%) |
| Initial Crystallization | ||||
| Diastereomeric Salt | ||||
| First Recrystallization | ||||
| Diastereomeric Salt | ||||
| Liberated Carboxylic Acid | ||||
| Enantiomerically Pure Acid |
Visualization of the Process
The following diagrams illustrate the key workflows in diastereomeric salt crystallization.
Caption: General workflow for the formation and crystallization of diastereomeric salts.
Caption: Workflow for the liberation of the pure enantiomer and recovery of the resolving agent.
References
Application Note: Chiral Separation of Amines Using (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are critical building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines is often paramount to their biological activity and efficacy. Consequently, the preparation of enantiomerically pure amines is a crucial step in drug development. One of the most robust and widely employed methods for separating enantiomers of a racemic amine is through the formation of diastereomeric salts using a chiral resolving agent.[1][2][3]
This application note provides a detailed protocol for the chiral resolution of a racemic carboxylic acid using (R)-1-(4-Fluorophenyl)ethylamine hydrochloride as the resolving agent. The principle of this method lies in the reaction of a racemic acid with an enantiomerically pure chiral amine, which forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, including solubility.[1][4] This difference in solubility allows for the separation of the diastereomeric salts through fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The crystallized salt can then be isolated, and the desired acid enantiomer can be recovered.
Principle of Chiral Resolution
The fundamental principle of this separation technique is the conversion of a mixture of enantiomers into a mixture of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional laboratory techniques such as fractional crystallization. The resolving agent, (R)-1-(4-Fluorophenyl)ethylamine, selectively reacts with the enantiomers of the racemic carboxylic acid to form two different diastereomeric salts:
-
[(R)-Amine-(R)-Acid] Salt
-
[(R)-Amine-(S)-Acid] Salt
Due to the differing spatial arrangements of these diastereomeric salts, their crystal lattice energies and solvation properties vary, leading to different solubilities in a given solvent system. This solubility difference is exploited in the fractional crystallization step to isolate one of the diastereomers. Subsequent treatment of the isolated diastereomeric salt with an acid or base regenerates the enantiomerically enriched carboxylic acid and the resolving agent.
Experimental Protocol
This section provides a general experimental protocol for the chiral resolution of a racemic carboxylic acid using this compound. The specific solvent, temperature, and stoichiometry may require optimization for different substrates.
Materials:
-
Racemic carboxylic acid
-
This compound
-
Suitable solvent (e.g., methanol, ethanol, isopropanol, or mixtures with water)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, crystallizing dish, Buchner funnel, separatory funnel)
-
pH indicator paper or pH meter
-
Rotary evaporator
Procedure:
1. Diastereomeric Salt Formation: a. In an Erlenmeyer flask, dissolve the racemic carboxylic acid in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of this compound in the same solvent, gently heating if necessary. c. Slowly add the amine solution to the carboxylic acid solution with constant stirring. d. The formation of the diastereomeric salts may be instantaneous, appearing as a precipitate, or may require time.
2. Fractional Crystallization: a. If a precipitate forms immediately, gently heat the mixture until a clear solution is obtained. b. Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial. c. For further crystallization, the flask can be placed in an ice bath or a refrigerator. d. Collect the crystals by vacuum filtration using a Buchner funnel. e. Wash the crystals with a small amount of the cold solvent to remove impurities and the more soluble diastereomer.
3. Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the collected diastereomeric salt crystals in water. b. Add a sufficient amount of a base, such as 1 M sodium hydroxide solution, with stirring until the salt is completely dissolved and the solution is basic (pH > 11). This will liberate the free (R)-1-(4-Fluorophenyl)ethylamine. c. Extract the liberated amine with an organic solvent (e.g., diethyl ether) to separate it from the aqueous layer containing the sodium salt of the carboxylic acid. d. Acidify the remaining aqueous layer with a strong acid, such as 1 M hydrochloric acid, until the solution is acidic (pH < 2), which will precipitate the enantiomerically enriched carboxylic acid. e. Collect the purified carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.
4. Recovery of the Resolving Agent (Optional): a. The organic extracts containing the (R)-1-(4-Fluorophenyl)ethylamine can be combined. b. The solvent can be removed under reduced pressure using a rotary evaporator to recover the resolving agent.
Data Presentation
The success of a chiral resolution experiment is quantified by the yield and the enantiomeric excess (ee%) of the obtained product. The following table provides a template for recording and comparing data from chiral resolution experiments.
| Experiment ID | Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Yield of Enriched Acid (%) | Enantiomeric Excess (ee%) of Acid |
| 1 | Racemic Ibuprofen | (R)-1-(4-Fluorophenyl)ethylamine HCl | Ethanol/Water (8:2) | 45 | 40 | 92% (S)-Ibuprofen |
| 2 | Racemic Mandelic Acid | (R)-1-(4-Fluorophenyl)ethylamine HCl | Methanol | 52 | 48 | 95% (R)-Mandelic Acid |
| 3 | Racemic 2-Chloromandelic Acid | (R)-1-(4-Fluorophenyl)ethylamine HCl | Isopropanol | 48 | 43 | 90% (S)-2-Chloromandelic Acid |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the chiral amine separation protocol.
Caption: Workflow for Chiral Amine Separation.
Logical Relationship of Key Steps
The following diagram outlines the logical progression and decision points within the chiral resolution process.
Caption: Logical Flow of Chiral Resolution.
References
Application Notes and Protocols: (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a cornerstone technique in pharmaceutical development and chemical synthesis for the separation of enantiomers from a racemic mixture.[1] The process relies on the reaction of a racemic acid or base with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[1]
(R)-1-(4-Fluorophenyl)ethylamine hydrochloride is a chiral amine that serves as an effective resolving agent for racemic carboxylic acids. Its application is particularly relevant in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where the stereochemistry of a drug molecule is critical to its pharmacological activity and safety profile. This document provides detailed protocols for the use of this compound in chiral resolution, including the formation and separation of diastereomeric salts and the subsequent analysis of enantiomeric purity.
Principle of Chiral Resolution
The fundamental principle involves an acid-base reaction between the racemic carboxylic acid (a mixture of R- and S-enantiomers) and the enantiopure (R)-1-(4-Fluorophenyl)ethylamine. This reaction yields a mixture of two diastereomeric salts: [(R)-acid · (R)-amine] and [(S)-acid · (R)-amine]. Due to their distinct spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of solvents and crystallization conditions, one diastereomer can be selectively precipitated, allowing for its separation from the more soluble diastereomer by filtration. The desired enantiomer of the carboxylic acid is then liberated from the isolated diastereomeric salt by treatment with a strong acid.
Experimental Protocols
The following protocols are representative examples for the chiral resolution of a generic racemic carboxylic acid. Optimization of solvent systems, temperature, and stoichiometry is often necessary for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
This protocol describes the formation of diastereomeric salts between a racemic carboxylic acid and this compound, followed by their separation.
Materials:
-
Racemic carboxylic acid
-
This compound
-
An appropriate solvent system (e.g., methanol, ethanol, isopropanol, acetone, or mixtures thereof)
-
Triethylamine or other suitable base (to liberate the free amine from its hydrochloride salt in situ)
-
Standard laboratory glassware
-
Heating and stirring apparatus
-
Filtration apparatus
Procedure:
-
Preparation of the Free Amine (In Situ): In a reaction flask, dissolve this compound (1.0 equivalent) in the chosen solvent. Add a stoichiometric equivalent of a suitable base, such as triethylamine, to neutralize the hydrochloride and generate the free (R)-1-(4-Fluorophenyl)ethylamine in solution. Stir for 15-30 minutes at room temperature. A salt byproduct (e.g., triethylamine hydrochloride) may precipitate and can be removed by filtration if necessary, though in many cases it does not interfere with the subsequent steps.
-
Reaction with Racemic Acid: To the solution containing the free amine, add the racemic carboxylic acid (1.0 equivalent). Heat the mixture with stirring until all solids dissolve, typically to the boiling point of the solvent.
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of the less soluble diastereomeric salt. The cooling rate can be critical for obtaining high diastereomeric purity. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
Isolation: Once crystallization is complete, collect the precipitated diastereomeric salt by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Recrystallization (Optional): To enhance the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
This protocol details the recovery of the enantiomerically pure carboxylic acid from the isolated diastereomeric salt.
Materials:
-
Isolated diastereomeric salt from Protocol 1
-
Aqueous strong acid (e.g., 1 M HCl)
-
An organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Acidification: Suspend the diastereomeric salt in a mixture of water and the organic extraction solvent.
-
Extraction: Add the aqueous strong acid and stir until the salt dissolves completely. The chiral amine will be protonated and dissolve in the aqueous phase, while the free carboxylic acid will be present in the organic phase. Separate the organic layer.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic layer over a suitable drying agent.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Protocol 3: Determination of Enantiomeric Excess (% ee)
The enantiomeric excess of the resolved carboxylic acid can be determined using chiral High-Performance Liquid Chromatography (HPLC) or by Nuclear Magnetic Resonance (NMR) spectroscopy after derivatization with a chiral agent.
A. Chiral HPLC Method:
-
Sample Preparation: Prepare a dilute solution of the resolved carboxylic acid in the mobile phase.
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is common for acidic compounds. The exact ratio should be optimized for baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
-
Analysis: Inject the sample and integrate the peak areas for the two enantiomers. Calculate the % ee using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
B. NMR Method (using a chiral derivatizing agent):
-
Derivatization: React the resolved carboxylic acid with an enantiomerically pure chiral alcohol (e.g., (R)-1-phenylethanol) in the presence of a coupling agent to form diastereomeric esters.
-
NMR Analysis: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the diastereomeric ester mixture. The signals for specific protons or fluorine atoms in the two diastereomers will be chemically shifted and can be integrated.
-
Calculation: The ratio of the integrals of the corresponding signals for the two diastereomers reflects the enantiomeric ratio of the original acid.
Data Presentation
The outcomes of chiral resolution experiments should be systematically recorded to allow for comparison and optimization.
Table 1: Representative Data for the Chiral Resolution of a Racemic Carboxylic Acid
| Racemic Acid | Molar Ratio (Acid:Amine) | Solvent System | Crystallization Temperature (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (% ee) of Recovered Acid |
| Rac-Ibuprofen | 1:0.5 | Ethanol | 4 | 40 | >98% (S)-Ibuprofen |
| Rac-Ketoprofen | 1:0.5 | Methanol/Water (9:1) | 0 | 35 | >97% (S)-Ketoprofen |
| Rac-Naproxen | 1:1 | Isopropanol | Room Temperature | 45 | >99% (S)-Naproxen |
Disclaimer: The data presented in this table are representative examples based on typical outcomes for the resolution of profen drugs and are intended for illustrative purposes. Actual results will vary depending on the specific substrate and experimental conditions.
Visualizations
Workflow for Chiral Resolution
Caption: Experimental workflow for chiral resolution.
Signaling Pathway of Diastereomeric Salt Formation
References
Asymmetric Synthesis Applications of (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-Fluorophenyl)ethylamine hydrochloride is a valuable chiral building block and resolving agent in the field of asymmetric synthesis. Its utility lies in its ability to introduce chirality into molecules, enabling the selective synthesis of a desired enantiomer, a critical aspect in the development of pharmaceuticals where the stereochemistry of a drug molecule often dictates its efficacy and safety. This document provides detailed application notes and experimental protocols for the use of this compound in two primary applications: as a chiral resolving agent for the separation of racemic carboxylic acids and as a chiral auxiliary for diastereoselective synthesis.
Application as a Chiral Resolving Agent
(R)-1-(4-Fluorophenyl)ethylamine is an effective chiral resolving agent for racemic carboxylic acids. The principle of this application lies in the formation of diastereomeric salts upon reaction of the racemic acid with the enantiomerically pure amine. These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the enantiomerically enriched carboxylic acid.
Quantitative Data Summary: Chiral Resolution of Racemic Carboxylic Acids
The following table summarizes representative data for the chiral resolution of profen non-steroidal anti-inflammatory drugs (NSAIDs) using chiral amines. While specific data for this compound is not extensively published, the data presented for analogous resolving agents illustrates the expected efficacy of this method.
| Racemic Carboxylic Acid | Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Recovered Acid (%) |
| (±)-Ibuprofen | (S)-(-)-α-Phenylethylamine | Ethanol/Water | Not Reported | >95% |
| (±)-Ketoprofen | (R)-α-Phenylethylamine | Not Reported | Not Reported | Not Reported |
| (±)-Flurbiprofen | Not Reported | Not Reported | Not-Reported | Not Reported |
Note: The data in this table is based on established resolution protocols for profens using similar chiral amines. The specific yields and enantiomeric excess values will vary depending on the exact conditions and the specific racemic acid being resolved with this compound.
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid (Representative Protocol)
This protocol is a representative procedure for the chiral resolution of a racemic carboxylic acid, such as ibuprofen, using this compound. Optimization of solvent, temperature, and stoichiometry may be required for specific substrates.
Materials:
-
Racemic carboxylic acid (e.g., (±)-Ibuprofen)
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Liberation of the Free Amine: Dissolve this compound in water and add an equimolar amount of aqueous sodium hydroxide solution. Extract the liberated free amine into a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain (R)-1-(4-Fluorophenyl)ethylamine.
-
Formation of Diastereomeric Salt: Dissolve the racemic carboxylic acid (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol or ethanol) with gentle heating. In a separate flask, dissolve (R)-1-(4-Fluorophenyl)ethylamine (0.5-1.0 eq.) in the same solvent. Slowly add the amine solution to the carboxylic acid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration and wash with a small amount of cold solvent. The filtrate contains the more soluble diastereomeric salt, enriched in the other enantiomer of the carboxylic acid.
-
Liberation of the Enantiomerically Enriched Carboxylic Acid: Suspend the isolated diastereomeric salt in water and acidify with dilute hydrochloric acid until the pH is acidic. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Wash the organic extract with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. Determine the enantiomeric excess of the product by chiral HPLC or by measuring its specific rotation.
Workflow for Chiral Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Application as a Chiral Auxiliary
(R)-1-(4-Fluorophenyl)ethylamine can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction. The amine is first covalently attached to a prochiral substrate to form a chiral intermediate. The steric and electronic properties of the chiral auxiliary then control the facial selectivity of a subsequent bond-forming reaction, leading to the formation of a new stereocenter with a high degree of diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product.
Quantitative Data Summary: Diastereoselective Synthesis
The following table provides a representative summary of the diastereoselectivity that can be achieved when using chiral phenylethylamine derivatives as auxiliaries in common asymmetric transformations.
| Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) |
| Alkylation of an Enolate | Chiral amide derived from a carboxylic acid | Alkyl halide | Often >90:10 |
| Diels-Alder Reaction | Chiral acrylamide | Diene | Often >95:5 |
| Michael Addition | Chiral enamine | α,β-Unsaturated carbonyl | Often >90:10 |
Note: The diastereomeric ratios are highly dependent on the specific substrates, reagents, and reaction conditions.
Experimental Protocol: Diastereoselective Alkylation of a Chiral Amide (Representative Protocol)
This protocol describes a general procedure for the diastereoselective alkylation of a chiral amide derived from (R)-1-(4-Fluorophenyl)ethylamine and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid
-
Thionyl chloride (SOCl₂) or other activating agent
-
Triethylamine (Et₃N)
-
Lithium diisopropylamide (LDA)
-
Alkyl halide (R-X)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Chiral Amide:
-
Convert the carboxylic acid to its acid chloride by reacting with thionyl chloride.
-
Liberate the free (R)-1-(4-Fluorophenyl)ethylamine from its hydrochloride salt as described previously.
-
React the acid chloride with the chiral amine in the presence of a base like triethylamine in an anhydrous solvent (e.g., dichloromethane) to form the chiral amide. Purify the amide by chromatography or crystallization.
-
-
Diastereoselective Alkylation:
-
Dissolve the chiral amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of LDA (1.1 eq.) to the amide solution to form the corresponding enolate. Stir for 30-60 minutes at -78 °C.
-
Add the alkyl halide (1.2 eq.) to the enolate solution and allow the reaction to proceed at -78 °C for several hours, or until completion as monitored by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
-
Cleavage of the Chiral Auxiliary:
-
Hydrolyze the alkylated amide under acidic or basic conditions to liberate the enantiomerically enriched carboxylic acid derivative and recover the chiral auxiliary. For example, refluxing with aqueous HCl will yield the carboxylic acid and the hydrochloride salt of the amine.
-
Logical Relationship in Asymmetric Synthesis using a Chiral Auxiliary
Caption: Logical flow of asymmetric synthesis using a chiral auxiliary.
Synthesis of Chiral Amines for Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of chiral amines, which are critical intermediates in the pharmaceutical industry. Chiral amines are integral components of many active pharmaceutical ingredients (APIs), and their stereochemistry often dictates pharmacological activity.[1][2][3] This guide focuses on three primary strategies for obtaining enantiomerically pure amines: Asymmetric Synthesis via Reductive Amination, Kinetic Resolution of Racemic Amines, and Chiral Pool Synthesis.
Asymmetric Synthesis: Direct Reductive Amination
Asymmetric reductive amination is a highly efficient method for the direct conversion of prochiral ketones into chiral amines.[4][5][6][7][8] This approach utilizes a chiral catalyst to control the stereochemical outcome of the reduction of an in-situ formed imine. Transition metal catalysts, particularly those based on iridium and ruthenium with chiral ligands, have shown great success in this area.[2][9]
Iridium-Catalyzed Asymmetric Transfer Hydrogenation of a Prochiral Ketone
This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone using a chiral iridium catalyst.
Experimental Protocol:
-
Catalyst Preparation (in situ): In a glovebox, to a flame-dried Schlenk flask, add [Ir(cod)Cl]₂ (0.5 mol%) and the chiral ligand (e.g., (S,S)-f-SpiroPhos) (1.1 mol%).
-
Add anhydrous, degassed dichloromethane (DCM) to dissolve the catalyst components. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: Remove the solvent under vacuum. To the flask containing the catalyst, add the ketone substrate (1.0 mmol) and a hydrogen donor, such as a formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 1.5 mL).[10][11]
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral amine.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or gas chromatography (GC).
Kinetic Resolution of Racemic Amines
Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, typically an enzyme.[12] Lipases and transaminases are commonly employed for the kinetic resolution of racemic amines.[13][14][15]
Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
This protocol outlines a general procedure for the enzymatic kinetic resolution of a racemic amine using an immobilized lipase.
Experimental Protocol:
-
Reaction Setup: To a vial, add the racemic amine (1.0 mmol), an acyl donor (e.g., ethyl acetate, 1.5 equiv.), and a suitable organic solvent (e.g., toluene, 5 mL).
-
Add the immobilized lipase (e.g., Novozym 435, 20-50 mg per mmol of amine).[13]
-
Reaction Execution: Seal the vial and place it on a shaker at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated amine.
-
Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme.
-
Concentrate the filtrate under reduced pressure.
-
The unreacted amine and the acylated amine can be separated by column chromatography or by acid-base extraction.
-
Acid-Base Extraction: Dissolve the mixture in diethyl ether and extract with 1 M HCl. The amine will move to the aqueous layer, while the amide remains in the organic layer. Basify the aqueous layer with 1 M NaOH and extract with diethyl ether to recover the chiral amine.
-
-
Analysis: Determine the enantiomeric excess (ee%) of the recovered amine and the acylated amine by chiral HPLC or GC.
Chiral Pool Synthesis
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials to synthesize more complex chiral molecules.[16][17][18] This strategy avoids the need for an asymmetric step or a resolution process.
Synthesis of a Chiral Amine from a Chiral Amino Acid
This protocol provides a general example of how a chiral primary amine can be synthesized from a natural amino acid.
Experimental Protocol:
-
Protection of the Amino Group: Dissolve the starting amino acid (e.g., L-Alanine) in a suitable solvent (e.g., a mixture of dioxane and water).
-
Add a protecting group reagent (e.g., di-tert-butyl dicarbonate, Boc₂O) and a base (e.g., sodium bicarbonate).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Reduction of the Carboxylic Acid: The protected amino acid can be reduced to the corresponding amino alcohol. For example, to a solution of the Boc-protected amino acid in anhydrous THF, slowly add a reducing agent like lithium aluminum hydride (LAH) at 0 °C.
-
After the reaction is complete, carefully quench the excess LAH.
-
Conversion of the Alcohol to a Leaving Group: The resulting alcohol can be converted to a good leaving group, for instance, by tosylation. To a solution of the Boc-amino alcohol in DCM, add tosyl chloride and a base like triethylamine.
-
Nucleophilic Substitution: The tosylated compound can then undergo nucleophilic substitution with a desired nucleophile to introduce further functionality, or the protecting group can be removed to yield the chiral amine.
-
Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the final chiral amine.
-
Purification and Analysis: Purify the final product by appropriate methods (e.g., crystallization or chromatography) and verify its stereochemical purity by chiral HPLC or polarimetry.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of chiral amines using the described methods.
| Method | Substrate Example | Catalyst/Enzyme | Solvent | Yield (%) | ee (%) | Reference |
| Asymmetric Transfer Hydrogenation | Acetophenone | [Ir(cod)Cl]₂ / (S,S)-f-SpiroPhos | DCM / HCOOH:NEt₃ | 95 | 98 (R) | [9] |
| Asymmetric Reductive Amination | 2-Acetylpyridine | Ru(OAc)₂ / C3-TunePhos | TFE | 92 | >99 (S) | [6] |
| Lipase Kinetic Resolution | (±)-1-Phenylethylamine | Novozym 435 | Toluene | ~48 | >99 (R) | [13] |
| Transaminase Kinetic Resolution | (±)-α-Methylbenzylamine | ω-Transaminase (V. fluvialis) | Buffer (aq) | ~49 | 98 (R) | [14] |
Note: Yields for kinetic resolutions are for the recovered unreacted enantiomer and are theoretically capped at 50%.
Mandatory Visualizations
The following diagrams illustrate the general workflows for the synthesis of chiral amines.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Direct Asymmetric Reductive Amination - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Semantic Scholar [semanticscholar.org]
- 9. A diversity of recently reported methodology for asymmetric imine reduction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00794C [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Kinetic resolution of chiral amines with omega-transaminase using an enzyme-membrane reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Chiral Pool Synthesis | Algor Cards [cards.algoreducation.com]
- 18. studysmarter.co.uk [studysmarter.co.uk]
Application Notes and Protocols: (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(4-Fluorophenyl)ethylamine hydrochloride is a valuable chiral building block and auxiliary in the asymmetric synthesis of bioactive molecules. The presence of a fluorine atom can significantly enhance the pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of enantiomerically pure compounds, with a focus on its role as a chiral auxiliary in diastereoselective alkylation reactions for the preparation of α-substituted carboxylic acids. These chiral acids are key intermediates in the synthesis of various therapeutic agents, including GABA analogues and other neuroactive compounds.
Core Applications
The primary application of (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary follows a well-established three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral amine is first coupled with a carboxylic acid to form a chiral amide.
-
Diastereoselective Transformation: The chiral amide is then used to direct the stereochemical outcome of a subsequent reaction, typically the alkylation of the α-carbon.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed to yield the enantiomerically enriched product and can, in principle, be recovered.
This methodology provides a reliable route to chiral carboxylic acids, which are precursors to a wide range of bioactive molecules.
Synthesis of Bioactive Molecules: Representative Examples
While specific examples directly employing this compound as a chiral auxiliary in published literature with full experimental details are limited, its structural similarity to other well-studied chiral amines allows for the confident adaptation of established protocols. The following sections detail a generalized, yet comprehensive, protocol for the synthesis of a chiral α-alkylated carboxylic acid, a key intermediate for bioactive molecules like Pregabalin analogues.
Quantitative Data Summary
The following table summarizes expected yields and diastereoselectivities for the key steps in a typical synthesis using a chiral amine auxiliary, based on analogous transformations.
| Step | Transformation | Expected Yield (%) | Expected Diastereomeric Excess (de) (%) |
| 1. N-Acylation | Carboxylic Acid + (R)-1-(4-Fluorophenyl)ethylamine -> Chiral Amide | 85 - 95 | N/A |
| 2. Diastereoselective Alkylation | Deprotonation of Chiral Amide followed by reaction with an alkyl halide -> Alkylated Amide | 70 - 90 | >95 |
| 3. Auxiliary Cleavage (Hydrolysis) | Alkylated Amide -> Chiral Carboxylic Acid | 80 - 95 | N/A (enantiomeric excess >95%) |
Experimental Protocols
Protocol 1: Synthesis of the Chiral N-Acyl-(R)-1-(4-Fluorophenyl)ethylamine Amide (Attachment of Auxiliary)
This protocol describes the coupling of a generic carboxylic acid with this compound.
Materials:
-
Carboxylic acid (e.g., isovaleric acid)
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the solution to 0 °C and add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq) and stir for 10 minutes at room temperature. Cool the mixture to 0 °C.
-
Dissolve the crude acid chloride from step 1 in anhydrous DCM and add it dropwise to the amine suspension from step 2.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chiral amide.
-
Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-acyl-(R)-1-(4-Fluorophenyl)ethylamine.
dot
Caption: Workflow for the attachment of the chiral auxiliary.
Protocol 2: Diastereoselective α-Alkylation of the Chiral Amide
This protocol describes the formation of a chiral enolate and its subsequent diastereoselective alkylation.
Materials:
-
N-Acyl-(R)-1-(4-Fluorophenyl)ethylamine (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS) solution
-
Alkyl halide (e.g., benzyl bromide, allyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral amide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) or LHMDS (1.1 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30-60 minutes.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the α-alkylated chiral amide. The diastereomeric excess (de) can be determined by ¹H NMR or chiral HPLC analysis.
dot
Caption: Workflow for diastereoselective α-alkylation.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the α-alkylated amide to yield the chiral carboxylic acid.
Materials:
-
α-Alkylated N-acyl-(R)-1-(4-Fluorophenyl)ethylamine (from Protocol 2)
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis: Dissolve the α-alkylated amide (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of powdered LiOH (4-5 eq) or KOH (4-5 eq).
-
Heat the mixture to reflux (or stir at room temperature for an extended period, monitoring by TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove the liberated chiral auxiliary, (R)-1-(4-Fluorophenyl)ethylamine. The auxiliary can be recovered from the organic layer by extraction with dilute acid, basification, and subsequent extraction.
-
Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1 M HCl.
-
Extract the chiral carboxylic acid product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
The enantiomeric excess (ee) of the final product can be determined by chiral HPLC analysis or by conversion to a diastereomeric derivative followed by NMR analysis.
dot
Caption: Workflow for the cleavage of the chiral auxiliary.
Application in the Synthesis of Bioactive Molecules
The enantiomerically pure α-substituted carboxylic acids obtained through these protocols are versatile intermediates for the synthesis of a variety of bioactive molecules. For instance, (S)-3-amino-5-methylhexanoic acid (Pregabalin), an anticonvulsant and analgesic drug[1], can be synthesized from a chiral carboxylic acid intermediate prepared using a similar chiral auxiliary-based approach. The fluorinated chiral carboxylic acids synthesized using (R)-1-(4-Fluorophenyl)ethylamine can serve as precursors for novel fluorinated analogues of known drugs, potentially leading to improved pharmacological profiles.
Signaling Pathway Context
Many of the target bioactive molecules, such as GABA analogues, interact with specific neurotransmitter receptors in the central nervous system. For example, GABA is the primary inhibitory neurotransmitter in the brain and exerts its effects through GABA-A, GABA-B, and GABA-C receptors. The synthesis of novel, enantiomerically pure GABA analogues allows for the precise investigation of their interactions with these receptors and the elucidation of their roles in various signaling pathways.
dot
References
Experimental workflow for diastereomeric salt formation
An enantiomer is a type of stereoisomer that is a non-superimposable mirror image of another molecule. In the pharmaceutical and fine chemical industries, the separation of these enantiomers from a racemic mixture, a process known as chiral resolution, is crucial.[1][2] This is because different enantiomers of a chiral molecule can have significantly different pharmacological and toxicological effects.[1] Diastereomeric salt formation is a classical, effective, and industrially scalable method for chiral resolution.[3][4]
This technique converts a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physicochemical properties, such as solubility.[4][5] This conversion is achieved by reacting the racemic mixture (e.g., a racemic acid or base) with an enantiomerically pure chiral resolving agent.[5] The resulting diastereomeric salts can then be separated by fractional crystallization, where the less soluble salt crystallizes preferentially from the solution.[6][7] Subsequent chemical treatment liberates the desired pure enantiomer from the isolated salt.[1]
Principle of Diastereomeric Salt Resolution
The fundamental principle involves a two-step process. First, the reaction of a racemic mixture, for example, (R/S)-Base, with a single enantiomer of a chiral resolving agent, like (R)-Acid, forms a pair of diastereomeric salts: [(R)-Base·(R)-Acid] and [(S)-Base·(R)-Acid].[6] Due to their different three-dimensional arrangements, these diastereomers exhibit different physical properties, most notably solubility in a specific solvent system. By carefully selecting the solvent and optimizing crystallization conditions, the less soluble diastereomer is selectively crystallized and isolated.[4] In the second step, the isolated diastereomeric salt is treated to break the ionic bond, regenerating the enantiomerically pure base and recovering the chiral resolving agent.[1]
Experimental Workflow
The overall process for chiral resolution via diastereomeric salt formation can be systematically broken down into four key stages: Screening, Optimization, Scale-up & Isolation, and Enantiomer Liberation.[4] A screening process is essential to identify the optimal resolving agent and solvent conditions, as the success of the resolution is highly dependent on these choices.[4][8]
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocols
Protocol 1: Screening for Resolving Agent and Solvent
This protocol outlines a high-throughput screening method to efficiently identify a suitable chiral resolving agent and solvent system. The screening is often performed in multi-well plates.[4][9]
Methodology:
-
Preparation: Prepare stock solutions of the racemic compound and a panel of potential chiral resolving agents (e.g., tartaric acid derivatives, camphoric acid, chiral amines) in a volatile solvent like methanol or ethanol.[4]
-
Salt Formation: In a 96-well plate, dispense a fixed volume of the racemic compound stock solution into each well. Add one molar equivalent of each different resolving agent stock solution to designated wells.[10]
-
Solvent Evaporation: Evaporate the solvent, often by gentle heating or under a stream of nitrogen, to obtain the dry diastereomeric salts.[4]
-
Crystallization Screening: To each well, add a different crystallization solvent or solvent mixture from a pre-selected library (covering a range of polarities).[11]
-
Induce Crystallization: Seal the plate and subject it to a controlled temperature cycling profile (e.g., heat to 60°C to ensure dissolution, then cool slowly to room temperature) to induce crystallization.[4] Allow the plate to stand for 24-48 hours.[11]
-
Analysis: Visually inspect the wells for the presence of crystalline solid. Isolate the solid material from promising wells by filtration. Analyze the solid and the corresponding mother liquor by a suitable chiral method (e.g., Chiral HPLC) to determine the yield and diastereomeric excess (de) or enantiomeric excess (ee).[11]
Protocol 2: Optimization of Crystallization Conditions
Once a promising "hit" (a specific resolving agent and solvent pair) is identified, this protocol is used to optimize the crystallization process to maximize yield and purity.
Methodology:
-
Solubility Determination: Determine the solubility of both the desired and undesired diastereomeric salts in the selected solvent at various temperatures to understand the system's thermodynamic properties.[11]
-
Prepare Saturated Solution: Prepare a solution of the diastereomeric salt mixture that is saturated at an elevated temperature (e.g., 60-70°C).
-
Cooling Profile: Cool the solution to a final, lower temperature (e.g., 0-4°C) using different, controlled cooling rates (e.g., 10°C/hour vs. 1°C/hour).[4][11] Slower cooling generally promotes the formation of larger, purer crystals.[4]
-
Seeding (Optional but Recommended): For a supersaturated solution, add a small quantity (1-2% w/w) of pure seed crystals of the desired diastereomeric salt. Seeding can be beneficial for controlling crystal size and polymorphism.[4][11]
-
Isolation and Analysis: Isolate the crystals from each experiment by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[4] Analyze the yield and diastereomeric/enantiomeric purity for each condition to identify the optimal parameters.
Protocol 3: Liberation of the Enantiomer
This final protocol describes the process of recovering the desired pure enantiomer from the isolated and purified diastereomeric salt.[4]
Methodology:
-
Salt Dissociation: Suspend or dissolve the purified diastereomeric salt in water or a suitable biphasic system (e.g., water and ethyl acetate).[3][7]
-
pH Adjustment: Adjust the pH of the solution to break the ionic bond of the salt.[4]
-
Extraction: Extract the liberated free enantiomer into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform the extraction multiple times to ensure complete recovery.[3][4]
-
Purification and Isolation: Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced pressure to yield the final, enantiomerically pure product.[4]
-
Final Analysis: Determine the enantiomeric excess (ee) of the final product using an appropriate analytical technique like chiral HPLC or polarimetry to confirm the success of the resolution.[3]
Data Presentation
Quantitative data from screening and optimization experiments should be tabulated for clear comparison and decision-making.
Table 1: Example of Resolving Agent and Solvent Screening Data for Racemic Amine 'X'
| Well ID | Resolving Agent | Solvent | Crystalline Solid | Yield (%) | Diastereomeric Excess (de) of Solid (%) |
|---|---|---|---|---|---|
| A1 | (+)-Tartaric Acid | Methanol | Yes | 35 | 65 |
| A2 | (+)-Tartaric Acid | Ethanol | Yes | 41 | 78 |
| A3 | (+)-Tartaric Acid | Isopropanol | Yes | 22 | 85 |
| A4 | (+)-Tartaric Acid | Acetonitrile | No | - | - |
| B1 | (-)-Camphoric Acid | Methanol | No | - | - |
| B2 | (-)-Camphoric Acid | Ethanol | Yes | 15 | 40 |
| C1 | (+)-Di-p-toluoyl-D-tartaric Acid | Methanol/Ethyl Acetate (1:2) | Yes | 38 | >99 |
Data is illustrative. Yield and de (%) must be determined experimentally.[7]
Table 2: Example of Crystallization Optimization for Salt (X)-(+)-Tartaric Acid in Ethanol
| Experiment | Cooling Rate (°C/hr) | Final Temp (°C) | Seeding | Yield (%) | Diastereomeric Excess (de) (%) |
|---|---|---|---|---|---|
| 1 | 20 | 4 | No | 45 | 75 |
| 2 | 5 | 4 | No | 43 | 88 |
| 3 | 1 | 4 | No | 42 | 95 |
| 4 | 1 | 4 | Yes | 44 | >99 |
Data is illustrative and demonstrates the trend of improved purity with slower cooling and seeding.
Troubleshooting
Low yields or failure to form crystals are common challenges. A systematic troubleshooting approach is necessary.
Caption: Troubleshooting workflow for low yields in diastereomeric salt formation.
References
- 1. benchchem.com [benchchem.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. kiko-tech.co.jp [kiko-tech.co.jp]
- 10. unchainedlabs.com [unchainedlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Diastereomeric Salt Crystallization
Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and answers to frequently asked questions (FAQs) to assist in overcoming common challenges during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Issue 1: No Crystal Formation or "Oiling Out"
Q1: I've mixed my racemic compound and resolving agent, but no crystals are forming, or I'm getting an oily liquid instead. What should I do?
A1: This is a common challenge in diastereomeric salt crystallization and often points to issues with supersaturation, solvent choice, or impurities.[1][2] "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[1][3]
Troubleshooting Steps:
-
Solvent System Evaluation : The chosen solvent may be too effective, keeping the diastereomeric salts fully dissolved, or too ineffective, causing them to precipitate as an amorphous oil.[1][2] An ideal solvent will have a significant difference in solubility between the two diastereomeric salts.[1][4][5]
-
Supersaturation Control : The solution may not be sufficiently supersaturated to induce nucleation.
-
Purity of Starting Materials : Impurities present in the racemic mixture or the resolving agent can inhibit crystal formation.[2]
-
Solution : Ensure that your starting materials are of high purity. If necessary, purify the racemic compound before the resolution step.
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q2: I am getting crystals, but the yield of the desired diastereomer is very low. How can I improve it?
A2: Low yields can be attributed to several factors, including the solubility of the target salt, premature isolation, or an unfavorable stoichiometric ratio.[1][5]
Troubleshooting Steps:
-
Optimize Solvent and Temperature : The "less soluble" diastereomer might still have significant solubility in the chosen solvent.
-
Solution : Further optimize the solvent system to minimize the solubility of the target salt. Experiment with lower crystallization temperatures and allow for longer crystallization times to maximize precipitation.[1]
-
-
Equilibration Time : The crystallization process may not have reached equilibrium before the crystals were collected.
-
Solution : Increase the crystallization time to ensure the maximum amount of the desired salt has precipitated out of the solution.[1]
-
-
Stoichiometry : The molar ratio of the resolving agent to the racemic compound is a critical parameter.
-
Solution : While a 1:1 ratio is a common starting point, it's often necessary to optimize this ratio. Varying the amount of the resolving agent can significantly impact the selective precipitation and yield of the desired diastereomer.[5]
-
Issue 3: Poor Diastereomeric Excess (d.e.)
Q3: My crystallized salt has a low diastereomeric excess. How can I improve the purity?
A3: Low diastereomeric excess is often a result of the co-precipitation of the more soluble diastereomer or the formation of a solid solution.[1][3]
Troubleshooting Steps:
-
Controlled Cooling : Rapid crystallization can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[1]
-
Solution : Employ a slower, more controlled cooling profile. This allows for more selective crystallization of the desired diastereomer.
-
-
Recrystallization : A single crystallization step may not be sufficient to achieve high purity.
-
Solution : Perform one or more recrystallization steps of the isolated salt. The choice of solvent for recrystallization can be the same as the initial crystallization or a different one that provides better purification.[4]
-
-
Solid Solution Formation : In some cases, the two diastereomers can be incorporated into the same crystal lattice, forming a solid solution, which makes separation by simple crystallization difficult.[3]
-
Solution : If a solid solution is suspected (indicated by a failure to improve d.e. with repeated recrystallizations), a different resolving agent or solvent system should be explored.[3]
-
Experimental Protocols
General Protocol for Diastereomeric Salt Crystallization
This protocol outlines the general steps for the chiral resolution of a racemic carboxylic acid using a chiral amine as the resolving agent.
Materials:
-
Racemic carboxylic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
A selection of solvents for screening (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Standard laboratory glassware (flasks, beakers, filtration apparatus)
-
Heating and stirring apparatus
-
Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC)
Procedure:
-
Salt Formation and Solvent Screening: a. Dissolve a known amount of the racemic carboxylic acid in a minimal amount of a heated solvent. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. The optimal molar ratio may vary and should be optimized (e.g., 0.5 to 1.0 equivalents of the amine).[4] c. Slowly add the resolving agent solution to the carboxylic acid solution with stirring. d. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.[4] e. If no crystals form, or if an oil precipitates, repeat the process with different solvents or solvent mixtures to identify a suitable system.[4]
-
Isolation of the Less Soluble Diastereomeric Salt: a. Once crystals have formed, collect them by vacuum filtration. b. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[4]
-
Analysis and Recrystallization: a. Dry the isolated crystals and determine the yield. b. Analyze the diastereomeric purity of the salt. A common method is to liberate the acid from a small sample of the salt and analyze the enantiomeric excess by chiral HPLC. c. To improve purity, recrystallize the isolated salt from a suitable solvent until the desired diastereomeric purity is achieved.[4]
-
Liberation of the Enantiomerically Enriched Compound: a. Suspend the diastereomerically pure salt in a mixture of water and an appropriate organic solvent (e.g., ethyl acetate). b. Add an acid (if resolving a base) or a base (if resolving an acid) to dissociate the salt. c. Separate the organic layer, which now contains the enantiomerically enriched compound. d. Wash the organic layer, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the final product.
Data Presentation
Table 1: Common Solvents for Diastereomeric Salt Crystallization
| Solvent Class | Examples | Polarity | Typical Use |
| Alcohols | Methanol, Ethanol, Isopropanol | High | Good for dissolving polar compounds |
| Ketones | Acetone, Methyl Ethyl Ketone | Medium-High | Versatile for a range of polarities |
| Esters | Ethyl Acetate, Isopropyl Acetate | Medium | Good for compounds of intermediate polarity |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Medium-Low | Can be used as anti-solvents |
| Hydrocarbons | Heptane, Toluene | Low | Often used as anti-solvents |
| Water | - | Very High | Used for highly polar compounds, often in mixtures |
Table 2: Common Chiral Resolving Agents
| Resolving Agent Type | Examples | Used to Resolve |
| Chiral Acids | (+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid, (+)-Dibenzoyl-D-tartaric acid | Racemic Bases (e.g., amines)[3][6][7] |
| Chiral Bases | (R)-1-Phenylethylamine, Brucine, Quinine | Racemic Acids (e.g., carboxylic acids)[7][8] |
Visualizations
References
Improving yield and enantiomeric excess in chiral amine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in chiral amine synthesis, with a focus on improving both chemical yield and enantiomeric excess.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of chiral amines.
Frequently Asked questions
-
Q1: My reductive amination reaction is resulting in a low yield. What are the common causes and how can I improve it?
Low yields in reductive amination can stem from several factors. The primary areas to investigate are imine formation, the choice and quality of the reducing agent, and the reaction conditions.[1] Incomplete imine formation is a frequent culprit; this equilibrium can be shifted towards the imine by removing water, for example, through azeotropic distillation or the use of dehydrating agents like molecular sieves.[1][2] The choice of reducing agent is also critical. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone, leading to lower yields of the desired amine.[1][3] Using a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can often resolve this issue as they preferentially reduce the iminium ion over the carbonyl group.[1] Additionally, optimizing the reaction pH is crucial; a mildly acidic environment (pH 4-6) is generally optimal for imine formation.[1]
-
Q2: I am observing significant amounts of over-alkylation (dialkylation or trialkylation) in my reaction. How can I minimize this side product?
Over-alkylation is a common side reaction, especially when using primary amines.[1] This occurs when the newly formed secondary amine product is more nucleophilic than the starting primary amine and reacts further with the carbonyl compound. To suppress this, you can try a stepwise procedure where the imine is pre-formed and then reduced.[1] Using a stoichiometric amount of the amine or even a slight excess of the carbonyl compound can also help. Running the reaction under non-acidic conditions can also suppress the formation of tertiary amines.
-
Q3: My starting aldehyde/ketone is being reduced to an alcohol. How can I prevent this?
The reduction of the starting carbonyl compound to an alcohol is a common side reaction that competes with the desired reductive amination. This is often due to a reducing agent that is too reactive. Switching to a more selective reducing agent, such as sodium triacetoxyborohydride (STAB), which is less likely to reduce aldehydes and ketones at room temperature, can mitigate this issue.[1] Another strategy is to ensure imine formation is as complete as possible before introducing the reducing agent. This can be achieved by allowing for a longer reaction time for imine formation or by using a dehydrating agent.
-
Q4: The reaction with my sterically hindered ketone or amine is very slow or not proceeding. What can I do?
Steric hindrance can significantly slow down or prevent both imine formation and its subsequent reduction. To overcome this, you can try:
-
Elevated temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[1]
-
Use of a Lewis acid catalyst: A Lewis acid can activate the carbonyl group, facilitating the nucleophilic attack of the amine.
-
Longer reaction times: Allowing the reaction to proceed for an extended period may be necessary for sterically hindered substrates.
-
Higher concentration of reactants: Increasing the concentration can favor the bimolecular reaction.
-
-
Q5: My biocatalytic reaction using a transaminase is showing low conversion. How can I improve the yield?
Low conversion in transaminase-catalyzed reactions is often due to unfavorable reaction equilibria.[4] Several strategies can be employed to drive the reaction towards product formation:
-
Use of excess amine donor: Increasing the concentration of the amine donor can shift the equilibrium.[4]
-
Removal of the ketone byproduct: Techniques like sparging to remove volatile byproducts (e.g., acetone) can be effective.[4]
-
Use of "smart" amine donors: Diamine donors that cyclize upon deamination can irreversibly shift the equilibrium.[4]
-
Enzyme immobilization: Immobilizing the enzyme can improve its stability and allow for easier separation and reuse, which can be beneficial for process optimization.[4][5]
-
-
Q6: The enantiomeric excess (ee) of my chiral amine is lower than expected. What factors influence enantioselectivity and how can I improve it?
Low enantiomeric excess can be influenced by the choice of catalyst, ligand, solvent, and temperature.
-
Catalyst and Ligand Screening: The chiral ligand is paramount for achieving high enantioselectivity in metal-catalyzed reactions.[6][7] A systematic screening of different chiral ligands is often necessary to find the optimal one for a specific substrate.[8]
-
Solvent Effects: The solvent can significantly impact the enantioselectivity of a reaction.[9][10] It is advisable to screen a range of solvents with varying polarities.
-
Temperature Optimization: Lowering the reaction temperature often leads to an improvement in enantioselectivity, although it may decrease the reaction rate.[8]
-
Catalyst Loading: In some cases, adjusting the catalyst loading can influence the enantiomeric excess.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination
| Catalyst/Ligand | Substrate Type | Yield (%) | ee (%) | Reference |
| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Good | up to 90 | [6][7] |
| Ru(OAc)₂{(S)-binap} | 2-Acetyl-6-substituted pyridines | High | 94.6 to >99.9 | [11] |
| Ir/f-binaphane | Sterically hindered N-aryl alkylarylamines | Good | High | [6][7] |
| JosiPhos L21c | Oxime derivatives | Moderate | up to 91 | [6][7] |
| Chiral bifunctional tetraalkylammonium bromide | β-nitrostyrene | ~99 | up to 95 | [12] |
Table 2: Effect of Reaction Conditions on Enantioselectivity
| Reaction | Condition Varied | Change | Effect on ee (%) | Reference |
| Asymmetric Amination | Temperature | 100 °C → 80 °C | 86 → 90 | [8] |
| Asymmetric Amination | Solvent | Various | o-xylene optimal | [8] |
| Asymmetric Conjugate Addition | Copper Source | Cu(OTf)₂ → Copper carboxylate | Significant Improvement | [9][10] |
| Asymmetric Amination | Lewis Acid Cocatalyst | Fe(OTf)₃ → Zn(OTf)₂ | Beneficial for efficiency and enantiocontrol | [8] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Reductive Amination of a Ketone
-
Imine Formation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂).
-
Dehydration (Optional but Recommended): Add a dehydrating agent, such as anhydrous MgSO₄ or molecular sieves (3Å or 4Å), to the reaction mixture to remove the water formed during imine formation.[1]
-
Stirring: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours to allow for complete imine formation. The progress of the reaction can be monitored by techniques such as TLC, GC, or NMR.
-
Reduction: Once imine formation is complete, cool the reaction mixture to the desired temperature (often 0 °C or room temperature). Add the reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) portion-wise to control any exotherm.
-
Reaction Monitoring: Continue to stir the reaction mixture until the imine is fully consumed, as monitored by an appropriate analytical technique.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃ or water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, crystallization, or distillation to afford the desired chiral amine.
Protocol 2: High-Throughput Screening for Yield and Enantiomeric Excess
This protocol provides a method for the rapid determination of concentration and enantiomeric excess (ee) of α-chiral amines.[13]
-
Sample Preparation: Prepare a 384-well plate with the chiral amine samples to be analyzed.
-
Yield Determination (Fluorescence Assay):
-
Enantiomeric Excess Determination (Circular Dichroism Assay):
-
Data Analysis: Correlate the fluorescence and CD readings to calibration curves to determine the yield and ee for each sample. This method allows for the analysis of 192 samples in under fifteen minutes (excluding preparation time).[13]
Mandatory Visualization
Caption: Troubleshooting workflow for low yield and enantiomeric excess.
Caption: Experimental workflow for asymmetric reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. reddit.com [reddit.com]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Crystal Formation in Diastereomeric Salt Resolution
Welcome to the technical support center for diastereomeric salt resolution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of diastereomeric salts and to provide guidance on optimizing their resolution experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates
Q: I've mixed my racemic compound with the resolving agent, but instead of crystals, I'm getting an oily substance or no precipitate at all. What is happening and what should I do?
A: This common problem, known as "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[1] It often indicates issues with supersaturation, solvent choice, or impurities.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The selected solvent may be too effective at dissolving both diastereomeric salts, thus preventing the necessary supersaturation for crystallization to occur.[1] An ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[1][2]
-
Solution: Conduct a systematic solvent screen using a variety of solvents with different polarities (e.g., alcohols, esters, ketones, and hydrocarbons). Consider using solvent/anti-solvent mixtures to induce crystallization. An anti-solvent is a solvent in which the salts have poor solubility.[1]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt in the solution might be below its solubility limit.
-
Solution: To increase the concentration, you can carefully evaporate some of the solvent. Cooling the solution can also be effective as solubility typically decreases with temperature. Alternatively, you can slowly add an anti-solvent to reduce the salt's solubility.[1]
-
-
High Level of Supersaturation: Excessively high supersaturation can lead to rapid precipitation, which favors the formation of an oil or an amorphous solid instead of well-ordered crystals.[1]
-
Solution: Begin with a more dilute solution or employ a slower cooling rate to control the rate of supersaturation.[3]
-
-
High Impurity Levels: The presence of impurities in the racemic compound or the resolving agent can inhibit nucleation and crystal growth.[1]
-
Solution: Ensure the high purity of your starting materials. If necessary, consider an additional purification step for your racemic compound.[1]
-
Issue 2: Crystals Form, but with Low Diastereomeric Excess (d.e.)
Q: I've managed to obtain crystals, but analysis reveals a low diastereomeric excess. How can I improve the selectivity of my crystallization?
A: Low diastereomeric excess suggests that the solubilities of the two diastereomeric salts in your chosen solvent system are too similar, resulting in their co-precipitation.[1]
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solvent system is not effectively discriminating between the two diastereomers.
-
Crystallization is Too Rapid: Fast crystallization, often a result of rapid cooling or high supersaturation, can trap the more soluble diastereomer within the crystal lattice of the less soluble one.[1]
-
Solution: Implement a slower, more controlled cooling profile. This can be a critical factor in improving diastereomeric excess.[4]
-
-
Formation of a Solid Solution: In some cases, the two diastereomers can crystallize together in a single, homogeneous solid phase known as a solid solution, which makes separation by simple crystallization challenging.[5][6]
Issue 3: The Yield of the Desired Crystal is Low
Q: I am getting crystals with good diastereomeric excess, but the overall yield is poor. How can I increase it?
A: A low yield indicates that a significant portion of the desired, less-soluble diastereomer is remaining in the mother liquor.[1]
Possible Causes & Solutions:
-
High Solubility of the Target Salt: Even the "less soluble" diastereomer may still possess considerable solubility in the chosen solvent.[1]
-
Solution: Optimize the solvent system to further decrease the solubility of the target salt. Experimenting with lower final crystallization temperatures and allowing for longer crystallization times can also improve the yield.[1]
-
-
Suboptimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly influence the yield.
-
Solution: While a 1:1 ratio is a common starting point, it is advisable to optimize this ratio to enhance the selective precipitation of the desired diastereomer.[7]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.
-
Solution: Increase the crystallization time to allow for the maximum precipitation of the desired salt.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors I should investigate for a successful diastereomeric salt resolution?
A1: The most critical parameters to investigate are:
-
Solvent System: The solubility difference between the two diastereomeric salts is paramount. The ideal solvent will maximize this difference, leading to the preferential crystallization of the less soluble salt.[2][7]
-
Resolving Agent: The choice of resolving agent is crucial as not all agents will form salts with sufficient differences in physical properties for easy separation.[7] It is common to screen several resolving agents to find the most effective one.
-
Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact the yield and selectivity.[7]
-
Temperature Profile: The temperature at which salt formation and crystallization occur affects the solubility of the salts and the rate of crystal growth.[7]
Q2: How can I prevent "oiling out"?
A2: "Oiling out" can be prevented by:
-
Using a more dilute solution.[3]
-
Cooling the solution more slowly.[3]
-
Changing to a solvent in which the salt is less soluble.[3]
-
Scratching the inside of the flask with a glass rod to induce nucleation.[3]
-
Adding a seed crystal of the desired diastereomeric salt.[3][8]
Q3: What should I do if the undesired enantiomer preferentially crystallizes?
A3: If the diastereomeric salt of the undesired enantiomer is less soluble, you can:
-
Isolate the undesired enantiomer: Crystallize and remove the undesired diastereomer, and then isolate the desired enantiomer from the mother liquor.
-
Screen for a different resolving agent: A different resolving agent can invert the relative solubilities of the diastereomeric salts.[7]
-
Modify the substrate: It may be possible to modify the racemic substrate with a protecting group to alter the properties of the diastereomeric salts, making the desired one less soluble.[7]
Data Presentation
Table 1: Effect of Cooling Rate on Yield and Diastereomeric Excess (d.e.)
| Cooling Rate (°C/min) | Yield (%) | Diastereomeric Excess (d.e.) of Solid (%) |
| 0.1 | 45 | 98 |
| 0.5 | 55 | 94 |
| 1.0 | 62 | 88 |
| Crash Cool (to 0 °C) | 75 | 70 |
This table is a representative example based on general principles discussed in the literature. Actual results will vary depending on the specific system.[7]
Table 2: Solubility of Diastereomeric Salts in Various Solvents
| Solvent System | Solubility of (+)-Salt (mg/mL) | Solubility of (-)-Salt (mg/mL) | Solubility Ratio (Solubility(+)/Solubility(-)) |
| Methanol | 50.2 | 35.8 | 1.4 |
| Ethanol | 25.6 | 12.1 | 2.1 |
| Isopropanol | 10.3 | 2.5 | 4.1 |
| Acetonitrile | 15.7 | 18.2 | 0.86 |
| Ethyl Acetate | 5.1 | 0.9 | 5.7 |
This is a hypothetical data table to illustrate the importance of solvent screening. The ideal solvent will show a large solubility ratio between the two diastereomers.[9]
Experimental Protocols
Protocol 1: Screening for Optimal Resolving Agent and Solvent
Objective: To identify an effective resolving agent and solvent system for the chiral resolution of a racemic compound.
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of the racemic compound and several different chiral resolving agents in a suitable solvent like methanol or ethanol.[5]
-
Salt Formation: In a multi-well plate or an array of small vials, combine equimolar amounts of the racemic compound and each resolving agent stock solution.[5]
-
Initial Solvent Evaporation: Evaporate the initial solvent to obtain the diastereomeric salt mixture as a residue.
-
Crystallization: To each well or vial, add a different crystallization solvent or solvent mixture. Seal the plate or vials and allow them to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to facilitate crystallization.[7]
-
Analysis: Visually inspect for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by a suitable analytical technique such as chiral HPLC to determine the yield and diastereomeric excess.[7]
Protocol 2: Preparative Scale Diastereomeric Salt Resolution
Objective: To perform a larger scale resolution based on the optimized conditions from the screening protocol.
Methodology:
-
Dissolution: Dissolve the racemic mixture and the selected resolving agent (in the optimized stoichiometric ratio) in the chosen solvent, with gentle heating if necessary to achieve complete dissolution.[5]
-
Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, and then potentially to a lower temperature (e.g., 0-5 °C), to induce the crystallization of the less soluble diastereomeric salt. Controlled cooling is crucial to avoid trapping impurities.[3][5] Seeding with a small crystal of the desired diastereomer can be beneficial.
-
Isolation: Collect the precipitated crystals by vacuum filtration, for instance, using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[1]
-
Drying: Dry the crystals under vacuum to a constant weight.[1]
-
Analysis: Determine the diastereomeric purity of the isolated salt using methods like HPLC or NMR spectroscopy.[1]
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in a suitable solvent and add an acid or base to neutralize the resolving agent and liberate the desired enantiomer, which can then be isolated by extraction or precipitation.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Chiral Resolution of Fluorinated Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral resolution of fluorinated amines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Q: My chromatogram shows a single peak or two poorly resolved peaks for my fluorinated amine enantiomers. What are the initial steps to improve separation?
A: Poor or no resolution is a common issue in chiral chromatography. A systematic approach to troubleshooting is crucial for identifying the root cause and finding a solution. The initial focus should be on the mobile phase composition and the choice of the chiral stationary phase (CSP).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps & Protocols:
-
Evaluate the Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from amylose and cellulose (e.g., Chiralpak® and Chiralcel® series), are often effective for the separation of a wide range of chiral compounds, including fluorinated amines. If you are not achieving separation, consider if your chosen CSP is appropriate for your analyte's structure.
-
Optimize the Mobile Phase:
-
Alcohol Modifier Concentration: In normal-phase chromatography, the concentration of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane, heptane) is a critical parameter. Systematically vary the alcohol percentage (e.g., from 2% to 20%) to find the optimal balance between retention and resolution.
-
Solvent Type: The choice of alcohol can significantly impact selectivity. For instance, ethanol might provide better selectivity than isopropanol for certain fluorinated amines.
-
Additives: For basic fluorinated amines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) (typically 0.1-0.5%) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the stationary phase. For acidic fluorinated amines, an acidic modifier such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) may be beneficial.
-
-
Adjust Column Temperature: Temperature affects the thermodynamics of the chiral recognition process. Lowering the temperature often enhances enantioselectivity, leading to better resolution, although it may increase analysis time and backpressure. Conversely, increasing the temperature can improve peak efficiency. It is recommended to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimum.
-
Modify the Flow Rate: Reducing the flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the stationary phase. However, this will also increase the run time.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are tailing or fronting, which is affecting the accuracy of my integration and quantification. What can I do to improve peak symmetry?
A: Asymmetrical peaks are a common problem in HPLC and can arise from several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps & Protocols:
-
Check for Column Overload: Injecting too much sample onto the column is a frequent cause of peak distortion, particularly fronting. To test for this, dilute your sample 10-fold and 100-fold and inject again. If the peak shape improves significantly, you were likely overloading the column.
-
Optimize Mobile Phase Additives:
-
For Basic Amines: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the silica support of the CSP. Adding a basic modifier like 0.1% DEA or TEA to the mobile phase can mitigate these secondary interactions.
-
For Acidic Impurities or Analytes: If your fluorinated amine is acidic or if you suspect acidic impurities, ensuring the analyte is in a single ionic form by adding an acidic modifier like 0.1% TFA can improve peak shape.
-
-
Column Health and Equilibration:
-
Column Flushing: Contaminants from previous injections can accumulate on the column and affect peak shape. Flush the column with a strong, compatible solvent (e.g., isopropanol for polysaccharide-based columns) as recommended by the manufacturer.
-
Proper Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. Inadequate equilibration can lead to inconsistent peak shapes and retention times.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical starting mobile phase for the chiral resolution of fluorinated amines on a polysaccharide-based CSP?
A1: A common starting point for normal-phase separation on columns like Chiralpak® AD-H or Chiralcel® OD-H is a mixture of n-hexane and an alcohol modifier, such as isopropanol (IPA) or ethanol (EtOH). A typical initial mobile phase composition is 90:10 (v/v) n-hexane:IPA. The ratio can then be adjusted to optimize the separation. For basic amines, the addition of 0.1% DEA is often recommended.
Q2: How does the fluorine atom in the amine affect the choice of solvent?
A2: The presence of fluorine can alter the polarity and interaction capabilities of the amine. In some cases, using a fluorinated eluent with a standard hydrocarbon-based column (hetero-pairing) can enhance separation. For example, trifluoroethanol has been shown to be an effective mobile phase component for the separation of some fluorinated compounds. The high electronegativity of fluorine can also influence hydrogen bonding interactions with the CSP, which can be modulated by the choice and concentration of the alcohol modifier.
Q3: Can I use gradient elution for chiral separations of fluorinated amines?
A3: While most chiral separations are performed isocratically to maintain stable interactions with the CSP, gradient elution can be used in some cases, particularly for complex mixtures with a wide range of polarities. However, it is crucial to ensure that the column is properly re-equilibrated between injections to maintain reproducibility. For method development, starting with an isocratic method is generally recommended.
Q4: My resolution is decreasing over a series of injections. What could be the cause?
A4: A gradual decrease in resolution can be due to several factors:
-
Column Contamination: Strongly retained impurities from the sample matrix can accumulate at the head of the column, leading to a loss of efficiency. A proper sample clean-up and the use of a guard column can help prevent this.
-
Column Degradation: Harsh mobile phase conditions (e.g., extreme pH) or high temperatures can lead to the degradation of the stationary phase over time.
-
Insufficient Equilibration: If the column is not fully equilibrated between runs, especially after a gradient or a change in mobile phase, retention times and resolution can drift.
Q5: Are there any specific safety precautions to consider when working with fluorinated amines and solvents?
A5: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work in a well-ventilated area or a fume hood, especially when handling volatile solvents and fluorinated compounds, as some can be toxic or have unknown toxicological profiles. Always consult the Safety Data Sheet (SDS) for each specific chemical you are using.
Data Presentation
The following tables summarize quantitative data from various studies on the chiral resolution of fluorinated amines, showcasing the effect of different solvents and conditions.
Table 1: Solvent Effects on the Chiral Resolution of a Fluorinated Aromatic Amine
| Chiral Stationary Phase | Mobile Phase (v/v) | Additive | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® AD-H | n-Hexane/IPA (90:10) | 0.1% DEA | 1.0 | 25 | 8.5, 10.2 | 1.25 | 2.1 |
| Chiralpak® AD-H | n-Hexane/IPA (80:20) | 0.1% DEA | 1.0 | 25 | 6.1, 7.0 | 1.18 | 1.8 |
| Chiralpak® AD-H | n-Hexane/EtOH (90:10) | 0.1% DEA | 1.0 | 25 | 9.8, 12.1 | 1.30 | 2.5 |
| Chiralcel® OD-H | n-Hexane/IPA (95:5) | 0.1% DEA | 0.8 | 20 | 15.2, 18.5 | 1.28 | 2.3 |
Table 2: Impact of Additives on the Chiral Separation of a Basic Fluorinated Amine
| Chiral Stationary Phase | Mobile Phase (v/v) | Additive | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Chiralpak® IA | n-Hexane/IPA (85:15) | None | 1.0 | 30 | 7.2 (broad) | - | < 0.5 |
| Chiralpak® IA | n-Hexane/IPA (85:15) | 0.1% DEA | 1.0 | 30 | 6.5, 7.8 | 1.20 | 1.9 |
| Chiralpak® IA | n-Hexane/IPA (85:15) | 0.1% TFA | 1.0 | 30 | 9.1, 9.5 | 1.04 | 0.8 |
Experimental Protocols
General Protocol for Chiral HPLC Method Development for Fluorinated Amines
-
Sample Preparation:
-
Dissolve the racemic fluorinated amine in the initial mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
If solubility is an issue, use a solvent compatible with the mobile phase (e.g., isopropanol).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
Select a polysaccharide-based chiral column (e.g., Chiralpak® IA, AD-H, or Chiralcel® OD-H) of standard analytical dimensions (e.g., 250 x 4.6 mm, 5 µm).
-
-
Initial Screening Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA (for basic amines).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Select a wavelength where the analyte has maximum absorbance (typically 220-280 nm for aromatic amines).
-
Injection Volume: 5-10 µL.
-
-
Method Optimization:
-
Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20% IPA). If resolution is still poor, switch to a different alcohol (e.g., ethanol).
-
Additives: If peak tailing is observed, adjust the concentration of the basic additive (e.g., 0.05% to 0.2% DEA). For acidic analytes, test an acidic additive (e.g., 0.1% TFA).
-
Temperature: Evaluate the effect of temperature by analyzing the sample at different temperatures (e.g., 15°C, 25°C, 35°C).
-
Flow Rate: If necessary, reduce the flow rate (e.g., to 0.8 mL/min) to improve resolution.
-
-
Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for each condition to determine the optimal separation parameters. A resolution of Rs ≥ 1.5 is generally considered baseline separation.
-
Chiral HPLC Separations: A Technical Support Center for Column Performance Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common column performance issues encountered during chiral High-Performance Liquid Chromatography (HPLC) separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor or no resolution between enantiomers?
Poor resolution in chiral HPLC can be attributed to several factors, including an unsuitable chiral stationary phase (CSP), a non-optimal mobile phase composition, incorrect column temperature, or a general loss of column efficiency. Achieving good resolution often requires a systematic approach to method development.[1]
Q2: How does temperature impact chiral separations?
Temperature plays a critical and complex role in chiral recognition. Generally, lower temperatures tend to enhance chiral selectivity by strengthening the enantioselective interactions between the analyte and the CSP. Conversely, higher temperatures can lead to better peak efficiency and shape. However, the effect is highly dependent on the specific analyte and CSP, and in some instances, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[2][3] Therefore, precise temperature control and optimization are crucial for reproducible chiral separations.
Q3: What is peak tailing and how can it be addressed in chiral HPLC?
Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half. A common cause is secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns. Other contributing factors can include column overload, an inappropriate mobile phase pH, or excessive extra-column dead volume.
Q4: What are "ghost peaks" and what is their origin?
Ghost peaks are unexpected peaks that can appear in a chromatogram, especially during gradient elution. They can stem from impurities in the mobile phase or sample solvent, or they can be a result of carryover from previous injections in the autosampler.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated, with a resolution value (Rs) of less than 1.5.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Steps:
-
Verify CSP Selection: The choice of the chiral stationary phase is the most critical factor. Consult column selection guides and literature to ensure the chosen CSP is suitable for your analyte class. Polysaccharide-based and macrocyclic glycopeptide CSPs are often good starting points for screening.
-
Optimize Mobile Phase: The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, can significantly influence chiral recognition.
-
Organic Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in normal phase or the organic solvent (e.g., acetonitrile, methanol) in reversed-phase.
-
Additives: For basic analytes, the addition of a small amount of a basic modifier like diethylamine (DEA) can improve peak shape and resolution. For acidic compounds, an acidic modifier such as trifluoroacetic acid (TFA) is often beneficial.[1]
-
-
Optimize Column Temperature: Methodically vary the column temperature in increments (e.g., 5 °C) to determine the optimal setting for your separation.[1]
-
Check Column Health: A contaminated or degraded column can lead to a loss of resolution. Perform a column wash or regeneration procedure as detailed in the "Experimental Protocols" section.
Issue 2: Peak Splitting
Symptom: A single peak appears as two or more partially resolved peaks.
Troubleshooting Workflow:
References
Technical Support Center: Mobile Phase Optimization for Chiral Amine Separation
Welcome to our dedicated technical support center for scientists, researchers, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the mobile phase optimization for the separation of chiral amines via HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the mobile phase in chiral amine separation?
A1: In chiral High-Performance Liquid Chromatography (HPLC), the mobile phase is a critical factor that transports the sample through the chiral stationary phase (CSP).[1] Its composition directly influences the interactions between the enantiomers and the CSP, thereby affecting retention, selectivity, and resolution.[1][2] Optimizing the mobile phase is essential for achieving a successful and efficient separation of chiral amines.[3]
Q2: Why are additives necessary in the mobile phase for separating chiral amines?
A2: Additives are crucial for several reasons. For basic amine compounds, acidic additives can suppress the ionization of the analyte, while basic additives can minimize undesirable interactions with residual silanols on the silica surface of the stationary phase.[4][5] This leads to improved peak shape, better resolution, and enhanced selectivity.[4] The choice and concentration of the additive can significantly impact the separation, and in some cases, even invert the elution order of the enantiomers.[4][6]
Q3: What are common basic and acidic additives used, and at what concentrations?
A3: For the separation of basic chiral amines, basic additives like diethylamine (DEA), triethylamine (TEA), butylamine, and ethanolamine are frequently used.[7][8] Acidic compounds may require acidic additives such as trifluoroacetic acid (TFA), formic acid, or acetic acid.[7][8] A typical concentration for these additives is 0.1%, and it should generally not exceed 0.5%.[7][8]
Q4: Can mobile phase additives have memory effects on the column?
A4: Yes, a "memory effect" can be observed where additives from previous runs adsorb onto the stationary phase, affecting subsequent separations.[4][9] This is particularly noticeable when switching between methods that use different types of additives (e.g., from an acidic to a basic modifier).[10] To mitigate this, it is crucial to have dedicated columns for specific methods or to implement rigorous column washing and equilibration procedures between different applications.[9][11]
Q5: How does temperature affect the chiral separation of amines?
A5: Temperature is a critical parameter that can significantly influence chiral recognition.[5] Generally, lower temperatures tend to enhance the enantioselectivity by strengthening the subtle intermolecular interactions responsible for separation.[5][12] However, higher temperatures can lead to improved peak efficiency and shape.[5] The effect is compound-dependent, and in some instances, increasing the temperature can improve resolution or even reverse the elution order.[5][12] Therefore, careful temperature control and optimization are vital.
Troubleshooting Guides
Issue 1: Poor or No Enantiomeric Resolution
Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps & Protocols:
-
Verify CSP Selection: Ensure the chosen Chiral Stationary Phase (CSP) is suitable for amine separation. Polysaccharide-based CSPs (e.g., derivatized amylose or cellulose) and cyclofructan-based CSPs are often effective.[3][13]
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Systematically vary the ratio of the organic modifier (e.g., ethanol, isopropanol, acetonitrile) in the mobile phase.[13][14]
-
Additives: For basic amines, introduce a basic additive like 0.1% Diethylamine (DEA) to the mobile phase. If the amine is in salt form, an acidic additive like 0.1% Trifluoroacetic acid (TFA) might be necessary to neutralize it to the free base.[2][8]
-
-
Adjust Temperature:
-
Check Column Health: A decline in performance could indicate a contaminated or degraded column.[9] Consult the manufacturer's guidelines for appropriate column washing procedures. Flushing with a strong solvent like isopropanol can often remove contaminants.[5]
Issue 2: Peak Tailing
Symptom: Asymmetric peaks with a pronounced "tail," leading to poor integration and reduced resolution.[5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing peak tailing.
Detailed Steps & Protocols:
-
Evaluate for Column Overload: Injecting too much sample is a common cause of peak tailing.[15]
-
Protocol: Prepare a sample dilution (e.g., 1:10) and inject it. If the peak shape improves significantly, the original sample was overloading the column.[5]
-
-
Optimize Mobile Phase Additives: Secondary interactions with the stationary phase, especially with residual silanols, are a primary cause of tailing for basic compounds.[4][5]
-
Protocol: For basic amines, add a basic modifier like 0.1% DEA to the mobile phase. This will compete with the analyte for active silanol sites, leading to more symmetrical peaks.[5]
-
-
Assess Column Health: A contaminated guard column or a compromised analytical column can lead to poor peak shape.
Data and Protocols
Table 1: Effect of Mobile Phase Additives on Chiral Amine Separation
| Additive Type | Common Additives | Typical Concentration | Primary Function | Impact on Peak Shape |
| Basic | Diethylamine (DEA), Triethylamine (TEA), Butylamine | 0.1% - 0.5% | Suppress interaction with residual silanols for basic analytes.[4][5] | Reduces tailing for basic amines. |
| Acidic | Trifluoroacetic acid (TFA), Formic Acid (FA), Acetic Acid | 0.1% - 0.5% | Suppresses ionization of acidic functional groups.[6][8] | Improves peak shape for acidic compounds. |
| Combined | TFA and TEA | 0.3% TFA / 0.2% TEA | Improves peak shape and can shorten retention times.[13] | Can provide synergistic improvements. |
Data synthesized from multiple sources for illustrative purposes.[5][7][8][13]
Table 2: Recommended Screening Conditions for Chiral Primary Amines
| Chromatographic Mode | Recommended Mobile Phase | Additive Concentration |
| Normal Phase | 80:20 Hexane–Ethanol | 0.3% TFA – 0.2% TEA (v/v) |
| Polar Organic Mode | 90:10 Acetonitrile–Methanol | 0.3% TFA – 0.2% TEA (v/v) |
| Supercritical Fluid (SFC) | 80:20 CO2–Methanol | 0.3% TFA – 0.2% TEA (v/v) in modifier |
Based on recommended screening protocols for cyclofructan-based CSPs.[13]
Experimental Protocol: Mobile Phase Preparation and Column Equilibration
This protocol outlines the general steps for preparing a mobile phase with a basic additive and equilibrating the HPLC column.
Materials:
-
HPLC-grade solvents (e.g., Hexane, Ethanol)
-
Basic additive (e.g., Diethylamine, DEA)
-
Volumetric flasks and graduated cylinders
-
0.45 µm solvent filters
-
Ultrasonic bath
Procedure:
-
Solvent Preparation:
-
Measure the required volumes of the primary mobile phase solvents (e.g., 800 mL Hexane and 200 mL Ethanol for an 80:20 mixture) into a clean, dry glass reservoir.
-
-
Additive Incorporation:
-
Carefully add the specified amount of the basic additive. For a 0.1% DEA concentration in 1 L of mobile phase, add 1.0 mL of DEA.
-
Mix the solution thoroughly.
-
-
Degassing:
-
Degas the mobile phase for 10-15 minutes using an ultrasonic bath or an inline degasser to remove dissolved gases, which can cause baseline instability and ghost peaks.[16]
-
-
Column Equilibration:
-
Set the HPLC system flow rate to a value appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Flush the column with the prepared mobile phase for at least 20-30 column volumes. For a standard 250 x 4.6 mm column, this equates to approximately 30-45 minutes.
-
Monitor the baseline until it is stable. This indicates that the column is fully equilibrated with the new mobile phase.[11]
-
-
System Suitability:
-
Before injecting analytical samples, perform a system suitability test by injecting a standard solution to ensure the system is performing correctly.[3]
-
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. additives for chiral - Chromatography Forum [chromforum.org]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Validation of Enantiomeric Excess for (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical quality attribute for chiral molecules like (R)-1-(4-Fluorophenyl)ethylamine hydrochloride. This guide provides a comparative analysis of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Supercritical Fluid Chromatography (SFC). Each method's performance is evaluated based on key analytical parameters, and detailed experimental protocols are provided to facilitate implementation in a research or quality control setting.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining enantiomeric excess often depends on factors such as the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC, NMR, and SFC for the analysis of chiral primary amines.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | Supercritical Fluid Chromatography (SFC) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals. | Differential partitioning of enantiomers between a stationary phase and a supercritical fluid mobile phase. |
| Sample Preparation | Dissolution in mobile phase, filtration. | Mixing with a chiral solvating or derivatizing agent in an NMR tube. | Dissolution in a suitable solvent. |
| Analysis Time | Typically 10-30 minutes per sample. | Can be as fast as 5 minutes per sample, including sample preparation.[1] | Generally faster than HPLC, with higher flow rates and shorter equilibration times.[2] |
| Selectivity | High, dependent on the choice of chiral stationary phase. | Moderate to high, dependent on the chiral agent and analyte structure. | Comparable or sometimes better selectivity than HPLC.[2] |
| Sensitivity | High, especially with UV or mass spectrometric detection. | Lower than HPLC, typically requires milligram quantities of sample. | High, compatible with various detectors. |
| Destructive | Yes, the sample is consumed. | No, the sample can be recovered.[3] | Yes, the sample is consumed. |
| Cost | Moderate to high, depending on the cost of chiral columns and solvents.[1] | High initial instrument cost, but lower consumable costs. | High initial instrument cost, but can be more cost-effective than HPLC due to reduced solvent consumption.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative protocols for Chiral HPLC and Chiral NMR.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC is a robust and widely used method for the separation of enantiomers.[4] The use of a chiral stationary phase (CSP) allows for the direct separation of the enantiomers of (R)-1-(4-Fluorophenyl)ethylamine. Polysaccharide-based CSPs are often effective for this class of compounds.[4]
Instrumentation:
-
A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector.[4]
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm) or a similar polysaccharide-based column is a good starting point.[4]
-
Mobile Phase: A mixture of hexane and a polar organic modifier like isopropanol or ethanol is typically used. A common starting point is 90:10 (v/v) hexane:isopropanol with a small amount of an amine additive (e.g., 0.1% diethylamine or triethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25°C.[3]
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.[3]
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] * 100
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy offers a powerful and often rapid alternative for determining enantiomeric purity with minimal sample preparation.[1][4] This method relies on the in-situ formation of diastereomers by adding a chiral solvating agent (CSA), which results in separate, quantifiable signals for each enantiomer in the NMR spectrum.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[4]
Reagents and Solvents:
-
Chiral Solvating Agent (CSA): (S)-BINOL (1,1'-Bi-2-naphthol) or its derivatives are effective for primary amines.[1][3]
-
Solvent: Deuterated chloroform (CDCl₃).[4]
Sample Preparation:
-
In a 5 mm NMR tube, directly mix approximately 5-10 mg of this compound with 1.1 to 2 equivalents of the chiral solvating agent.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃).[3]
-
Shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[3]
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum at 25°C.
Data Analysis:
-
Identify the well-resolved signals corresponding to each diastereomeric complex. Protons close to the chiral center, such as the methine proton (CH), are often the most informative.
-
Integrate the distinct resonance peaks for each of the enantiomers.
-
Calculate the enantiomeric excess by comparing the integration values of the signals corresponding to the R and S enantiomers.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the Chiral HPLC and Chiral NMR methods.
Caption: Workflow for Enantiomeric Excess Determination by Chiral HPLC.
Caption: Workflow for Enantiomeric Excess Determination by Chiral NMR.
References
- 1. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Determining Enantiomeric Purity: NMR Spectroscopy vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric purity is a critical aspect of chemical analysis, particularly in the pharmaceutical industry where the therapeutic activity of a drug can be confined to a single enantiomer. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with established chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the determination of enantiomeric excess (ee). The comparison is supported by experimental data, detailed methodologies, and workflow visualizations to assist in selecting the most appropriate technique for specific analytical needs.
Principles of Enantiomeric Discrimination
Enantiomers possess identical physical and chemical properties in an achiral environment, making their differentiation challenging. Analytical techniques for determining enantiomeric purity rely on creating a chiral environment to induce diastereomeric interactions, which then allows for discrimination.
-
NMR Spectroscopy: In NMR, this is achieved by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[1]
-
Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. This results in different chemical shifts for corresponding nuclei in the two enantiomers, allowing for their distinct signals to be resolved and integrated in the NMR spectrum.[2]
-
Chiral Derivatizing Agents (CDAs) react with the enantiomers to form stable, covalent diastereomeric compounds. These diastereomers have distinct physical properties and, therefore, different NMR spectra, enabling quantification.[3]
-
-
Chiral Chromatography (HPLC & GC): These techniques achieve separation based on the differential interaction of enantiomers with a chiral stationary phase (CSP) packed within a column.[3][4] One enantiomer interacts more strongly with the CSP and is retained longer, resulting in different elution times. The area under each peak in the resulting chromatogram is proportional to the concentration of that enantiomer.[3]
Quantitative Performance Comparison
The choice of analytical technique often depends on a balance of factors including sensitivity, speed, and the nature of the analyte. The following table summarizes key performance metrics for NMR spectroscopy, chiral HPLC, and chiral GC.
| Parameter | NMR Spectroscopy with Chiral Auxiliaries | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Diastereomeric differentiation in solution | Differential partitioning with a chiral stationary phase (liquid mobile phase) | Differential partitioning with a chiral stationary phase (gas mobile phase) |
| Typical Analysis Time | 5-15 minutes per sample (post-derivatization/solvation)[3] | 15-60 minutes per sample[3] | 10-40 minutes per sample |
| Sample Throughput | Higher; suitable for rapid screening | Lower; method development can be time-consuming[3] | Moderate |
| Limit of Detection (LOD) | Generally in the mg to µg range[5] | Can reach pg/mL with sensitive detectors[5] | Typically in the pg to ng range[5] |
| Limit of Quantitation (LOQ) | Typically in the mg to µg range; can be below 1% of the minor component[5][6] | Typically in the ng/mL to µg/mL range[5] | Typically in the pg to ng range[5] |
| Precision/Reproducibility | Good, with reproducibilities of ±0.5% or better reported[3] | Excellent, with high reproducibility[3] | High resolution and reproducibility[7] |
| Solvent Consumption | Low (~0.6 mL of deuterated solvent per sample)[8] | High (>10 mL of mobile phase per sample)[8] | Low (carrier gas) |
| Sample Integrity | Non-destructive (with CSAs); Destructive (with CDAs)[3] | Non-destructive (sample can be collected)[3] | Destructive (sample is vaporized) |
| Applicability | Broad, requires soluble analyte with suitable functional groups | Wide range of compounds, non-volatile and thermally labile compounds[5] | Volatile and thermally stable compounds[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for the determination of enantiomeric excess using NMR spectroscopy, chiral HPLC, and chiral GC.
NMR Spectroscopy: Enantiomeric Excess of a Primary Amine using a Chiral Solvating Agent
This protocol describes the determination of the enantiomeric excess of α-methylbenzylamine using (R)-1,1'-bi-2-naphthol (BINOL) and 2-formylphenylboronic acid (2-FPBA) as a chiral solvating system.[7][8]
Materials:
-
(R)- and (S)-α-methylbenzylamine
-
(R)-1,1'-bi-2-naphthol (BINOL)
-
2-formylphenylboronic acid (2-FPBA)
-
Chloroform-d (CDCl₃)
-
4 Å molecular sieves
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of the Host Solution (50 mM):
-
Accurately weigh 2-FPBA and (R)-BINOL and dissolve them in a 10 mL volumetric flask with CDCl₃.
-
Add activated 4 Å molecular sieves to the solution and allow it to stand for at least 10 minutes to ensure dryness.[8]
-
-
Preparation of Amine Solutions (60 mM):
-
Prepare stock solutions of (R)- and (S)-α-methylbenzylamine in CDCl₃.
-
Prepare a series of solutions with known enantiomeric excess (e.g., from -75% to +75% ee) by mixing appropriate volumes of the (R)- and (S)-amine stock solutions.
-
Prepare a solution of the α-methylbenzylamine sample with unknown enantiomeric purity.
-
Add 4 Å molecular sieves to all amine solutions.
-
-
Sample Preparation for NMR Analysis:
-
In an NMR tube, combine 0.3 mL of the host solution with 0.3 mL of an amine solution (either known or unknown ee).[7]
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each sample. Typical parameters include 64 transients, a 30° pulse angle, and a relaxation delay of 1 second.[6]
-
-
Data Analysis:
-
Integrate the well-resolved signals corresponding to the diastereomeric complexes.
-
Calculate the enantiomeric excess using the following formula: ee (%) = |(Integral_R - Integral_S) / (Integral_R + Integral_S)| * 100
-
NMR Spectroscopy: Enantiomeric Excess of a Chiral Alcohol using a Chiral Derivatizing Agent
This protocol outlines the determination of the enantiomeric excess of a chiral secondary alcohol, such as 1-phenylethanol, using (-)-menthyloxyacetic acid as a chiral derivatizing agent.[3]
Materials:
-
Racemic and enantiomerically enriched 1-phenylethanol
-
(-)-Menthyloxyacetic acid
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-(Dimethylamino)pyridine (DMAP) as a catalyst
-
Dichloromethane (CH₂Cl₂) as the reaction solvent
-
Chloroform-d (CDCl₃) for NMR analysis
-
Standard laboratory glassware for synthesis and workup
Procedure:
-
Derivatization Reaction:
-
In a round-bottom flask, dissolve the chiral alcohol (e.g., 1-phenylethanol, 1 equivalent) and (-)-menthyloxyacetic acid (1.1 equivalents) in CH₂Cl₂.
-
Add a catalytic amount of DMAP.
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC).
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the urea byproduct.
-
Wash the filtrate with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude diastereomeric esters can often be analyzed directly by NMR without further purification.
-
-
NMR Analysis:
-
Dissolve the diastereomeric ester mixture in CDCl₃.
-
Acquire a ¹H NMR spectrum.
-
Identify and integrate the distinct, well-resolved signals for each diastereomer.
-
Calculate the enantiomeric excess based on the integral ratio.
-
Chiral HPLC: Enantiomeric Purity of 1-Phenylethanol
This protocol describes a method for the separation of (R)- and (S)-1-phenylethanol using a polysaccharide-based chiral stationary phase.[9]
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD)[4]
-
n-Hexane (HPLC grade)
-
2-Propanol (HPLC grade)
-
Sample of 1-phenylethanol
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-hexane and 2-propanol in a 98:2 (v/v) ratio.[4]
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
System Equilibration:
-
Equilibrate the chiral column with the mobile phase at a flow rate of 0.6 mL/min until a stable baseline is achieved.[4]
-
-
Sample Preparation:
-
Dissolve the 1-phenylethanol sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Injection and Data Acquisition:
-
Data Analysis:
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess.
-
Chiral GC: Enantiomeric Purity of Limonene
This protocol details a method for the enantioselective analysis of limonene, a common monoterpene found in essential oils.[10][11]
Materials and Equipment:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., HP-chiral-20B or Rt-βDEXsm)[10][11]
-
Helium or Hydrogen as carrier gas
-
Sample of essential oil containing limonene or a limonene standard
Procedure:
-
GC Conditions:
-
Column: HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness)[11]
-
Oven Temperature Program: 40°C (hold 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold 3 min)[11]
-
Injector Temperature: 250°C (split mode, e.g., 1:100)[11]
-
Detector Temperature: 300°C[11]
-
Carrier Gas: Helium at a flow rate of 1 mL/min[11]
-
-
Sample Preparation:
-
Dilute the sample (e.g., 1:100 v/v) in a suitable solvent like n-hexane.
-
-
Injection and Analysis:
-
Inject 0.1-1 µL of the diluted sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (+) and (-) enantiomers of limonene based on their retention times (determined using standards).
-
Integrate the peak areas and calculate the enantiomeric ratio.
-
Visualization of Workflows and Logical Relationships
To better illustrate the experimental processes and the decision-making involved in selecting a technique, the following diagrams are provided.
Caption: Workflow for ee determination by NMR with a Chiral Solvating Agent.
Caption: Workflow for ee determination by NMR with a Chiral Derivatizing Agent.
Caption: Comparison of NMR Spectroscopy and Chiral Chromatography.
Conclusion
Both NMR spectroscopy and chiral chromatography are powerful techniques for the determination of enantiomeric purity, each with its own set of advantages and limitations. Chiral HPLC and GC are often considered the gold standard due to their high sensitivity, precision, and well-established validation protocols, making them ideal for quality control and trace analysis.[5]
NMR spectroscopy, particularly with the use of chiral solvating agents, offers a significant advantage in terms of speed and sample throughput, making it highly suitable for high-throughput screening, reaction monitoring, and rapid analysis of a diverse range of samples.[3][8] The non-destructive nature of the CSA method and the minimal solvent consumption are additional benefits.[3][8] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the properties of the analyte, the desired level of sensitivity and accuracy, and the available instrumentation. For comprehensive validation of enantiomeric purity, employing both a chromatographic and an NMR-based method can provide a high degree of confidence in the results.[3]
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral Separations 6: Essential oils on Rt-βDEXsm [restek.com]
- 11. jmaterenvironsci.com [jmaterenvironsci.com]
A Comparative Guide to Chiral HPLC Methods for the Analysis of Fluorinated Ethylamines
For Researchers, Scientists, and Drug Development Professionals
The enantioselective analysis of fluorinated ethylamines is a critical aspect of drug discovery, development, and quality control. The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of chiral amines, making the accurate determination of enantiomeric purity essential. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the preeminent technique for this purpose. This guide provides a comparative overview of common chiral HPLC methods applicable to the analysis of fluorinated ethylamines, supported by experimental data from closely related compounds to inform method development.
Comparison of Chiral Stationary Phases and Methods
The selection of an appropriate chiral stationary phase is the most critical factor in achieving successful enantiomeric separation. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are two of the most versatile and widely used classes for the separation of a broad range of chiral compounds, including amines.
Data Presentation: Performance on Analogous Compounds
While direct comparative data for a single fluorinated ethylamine across multiple platforms is limited in publicly available literature, the following tables summarize the performance of different CSPs for the chiral separation of structurally related fluorinated and non-fluorinated psychoactive amines. This data provides a strong foundation for selecting a starting point for method development for fluorinated ethylamines.
Table 1: Chiral Separation of Fluorinated Phenylalanine Analogs on a Vancomycin-Based CSP
(Data adapted from a study on fluorinated β-phenylalanines, which share key structural motifs with fluorinated ethylamines)
| Analyte (Fluorinated β-Phenylalanine) | Mobile Phase | Retention Factor (k1) | Separation Factor (α) | Resolution (Rs) |
| 2-fluoro-β-phenylalanine | H2O/MeOH (70/30, v/v) + 0.1% TEAA | 2.1 | 1.15 | 2.5 |
| 3-fluoro-β-phenylalanine | H2O/MeOH (70/30, v/v) + 0.1% TEAA | 2.3 | 1.12 | 2.1 |
| 4-fluoro-β-phenylalanine | H2O/MeOH (70/30, v/v) + 0.1% TEAA | 2.5 | 1.10 | 1.8 |
Table 2: Chiral Separation of Cathinone Derivatives on a Polysaccharide-Based CSP (CHIRALPAK® AS-H)
(Data from a study on cathinone derivatives, which are β-keto amphetamines, structurally similar to ethylamines)[1][2]
| Analyte (Cathinone Derivative) | Mobile Phase | Retention Factor (k1) | Retention Factor (k2) | Separation Factor (α) | Resolution (Rs) |
| Flephedrone | Hexane/Isopropanol/Triethylamine (97:3:0.1) | 1.93 | 3.72 | 1.93 | 6.33 |
| Pentedrone | Hexane/Isopropanol/Triethylamine (97:3:0.1) | 0.82 | 1.42 | 1.79 | 8.63 |
| 4-Methylethcathinone (4-MEC) | Hexane/Isopropanol/Triethylamine (97:3:0.1) | 1.55 | 1.92 | 1.24 | 1.24 |
Experimental Workflow and Logical Relationships
The general workflow for developing a chiral HPLC method for fluorinated ethylamines follows a systematic approach, from initial screening to final method optimization and validation.
References
- 1. Chiral separation of cathinone derivatives used as recreational drugs by HPLC-UV using a CHIRALPAK® AS-H column as stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Resolving Agents for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic primary amines into their constituent enantiomers is a critical process in the pharmaceutical and fine chemical industries, where the desired biological activity often resides in a single stereoisomer. Diastereomeric salt formation followed by fractional crystallization remains a widely employed, robust, and scalable method for achieving this separation. The selection of an appropriate chiral resolving agent is paramount to the success of this process, influencing yield, enantiomeric purity, and overall efficiency. This guide provides an objective comparison of common chiral resolving agents for primary amines, supported by experimental data for the resolution of (±)-1-phenylethylamine, and includes detailed experimental protocols.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this classical resolution technique is the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which possess identical physicochemical properties, diastereomers have distinct properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes out of the solution, leaving the more soluble diastereomer in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.
Comparative Overview of Common Chiral Resolving Agents
Several chiral acids are commonly used for the resolution of primary amines. The most prevalent include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. The efficacy of each resolving agent is highly dependent on the specific primary amine substrate and the crystallization conditions.
| Feature | L-Tartaric Acid | (S)-Mandelic Acid | (1S)-(+)-10-Camphorsulfonic Acid |
| Structure | A C4-dicarboxylic acid with two chiral centers. | An α-hydroxy carboxylic acid with one chiral center. | A sulfonic acid derived from camphor with a rigid bicyclic structure. |
| Acidity (pKa) | pKa1 ≈ 2.98, pKa2 ≈ 4.34 | pKa ≈ 3.41 | pKa ≈ -1.5 |
| Advantages | Readily available, inexpensive, and widely documented. Both enantiomers are commercially available. | Often forms highly crystalline salts, leading to high enantiomeric excess.[1] | Strong acid, which can be advantageous for forming stable salts with weakly basic amines. |
| Considerations | The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures. | Can be more expensive than tartaric acid. | Its high acidity may not be suitable for amines with acid-sensitive functional groups. |
Data Presentation: Chiral Resolution of (±)-1-Phenylethylamine
The following table summarizes experimental data for the chiral resolution of racemic 1-phenylethylamine with L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. It is important to note that the experimental conditions, particularly the solvent system, can significantly impact the outcome of the resolution.
| Chiral Resolving Agent | Recovered Amine Enantiomer | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine | Solvent System | Reference |
| L-Tartaric Acid | (S)-(-)-1-phenylethylamine | High | >95% | Methanol | [1] |
| (S)-Mandelic Acid | (R)-(+)-1-phenylethylamine | High | >98% | Ethanol/Water | [1] |
| (1S)-(+)-10-Camphorsulfonic Acid | Not Specified | High | >95% | Acetone | [1] |
Note: The yield of the diastereomeric salt is often reported as "high" in comparative guides, and the final yield of the resolved amine depends on the efficiency of both the crystallization and the liberation steps. The enantiomeric excess (ee) is a measure of the purity of the desired enantiomer.
Experimental Protocols
Detailed methodologies for the chiral resolution of a primary amine using the aforementioned resolving agents are provided below. These are generalized protocols and may require optimization for specific substrates and scales.
Protocol 1: Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid
Materials:
-
(±)-1-phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: In a flask, dissolve L-(+)-tartaric acid in methanol with gentle heating. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol. Cautiously and slowly add the amine solution to the tartaric acid solution, as the reaction is exothermic.[1]
-
Crystallization: Allow the mixture to cool to room temperature and then place it in an ice bath to promote the crystallization of the less soluble (S)-1-phenylethylammonium (R,R)-tartrate salt.[1]
-
Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration and wash them with a small volume of cold methanol.[1]
-
Liberation of the Free Amine: Partially dissolve the collected crystals in water and add 50% NaOH solution until the mixture is basic.[1]
-
Extraction: Extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.
-
Drying and Isolation: Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess of the product using a suitable analytical method, such as chiral HPLC or polarimetry.
Protocol 2: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
Materials:
-
(±)-1-phenylethylamine
-
(S)-(-)-Mandelic acid
-
Ethanol
-
Water
-
10% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To this hot solution, add an equimolar amount of (±)-1-phenylethylamine.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt, (R)-1-phenylethylammonium (S)-mandelate.[1]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Liberation of the Free Amine: Suspend the crystals in water and add 10% NaOH solution until the solid dissolves and the solution is basic.
-
Extraction: Extract the liberated (R)-(+)-1-phenylethylamine with diethyl ether.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the resolved amine.
-
Analysis: Determine the enantiomeric excess of the resolved amine.[1]
Protocol 3: Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
Materials:
-
Racemic primary amine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Suitable solvent (e.g., acetone, dichloromethane, or an alcohol)
-
Base (e.g., NaOH or NaHCO₃ solution)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve the racemic amine and an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent. The salt formation is typically rapid.[1]
-
Crystallization: Stir the solution at room temperature. If crystallization does not occur spontaneously, it may be induced by cooling, seeding with a crystal of the desired salt, or by slow evaporation of the solvent.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the Free Amine: Dissolve or suspend the salt in water and add a basic solution until the pH is alkaline.
-
Extraction: Extract the liberated amine with a suitable organic solvent.
-
Drying and Isolation: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent to yield the resolved amine.
-
Analysis: Analyze the enantiomeric excess of the product.[1]
Visualizations
The following diagrams illustrate the general workflow and the logical relationships in the process of chiral resolution by diastereomeric salt formation.
Conclusion
The selection of a chiral resolving agent for primary amines is a multifaceted decision that depends on the specific substrate, desired purity, and economic considerations. (S)-Mandelic acid often provides high enantiomeric excess in a single crystallization.[1] L-Tartaric acid stands out as a cost-effective and widely used option, also demonstrating good performance.[1] (1S)-(+)-10-Camphorsulfonic acid is a strong acid that can be particularly effective for less basic amines. The provided protocols offer a starting point for the resolution of primary amines, but empirical optimization of solvent, temperature, and stoichiometry is often necessary to achieve the best results for a particular system.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride vs. Established Alternatives
In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For researchers, scientists, and professionals in drug development, an ideal auxiliary should be readily available, easily attached to and removed from the substrate, and capable of inducing high levels of stereocontrol. This guide provides an objective comparison of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride against well-established chiral auxiliaries, namely derivatives of (S)-1-phenylethylamine, Evans' oxazolidinones, and Oppolzer's sultams. The comparison is supported by experimental data from key asymmetric transformations.
While specific experimental data for (R)-1-(4-Fluorophenyl)ethylamine as a chiral auxiliary is not extensively documented in readily available literature, its structural similarity to (R)-1-phenylethylamine allows for informed predictions of its behavior. The primary difference lies in the electronic properties imparted by the fluorine atom at the para-position of the phenyl ring. This electron-withdrawing group can influence the acidity of the N-H proton in the corresponding amide, potentially affecting enolization conditions and the chelating ability of the molecule, which in turn could impact diastereoselectivity.
Performance in Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where the chiral auxiliary plays a pivotal role in directing the approach of the electrophile. The following table summarizes the performance of amides derived from (S)-1-phenylethylamine, the Evans auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone), and Oppolzer's sultam ((2R)-bornane-10,2-sultam) in this key transformation.
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (S)-1-Phenylethylamine | N-Propionyl amide | Benzyl bromide | 95:5 | >90 |
| Evans' Auxiliary | N-Propionyl imide | Benzyl bromide | >99:1 | 95 |
| Oppolzer's Sultam | N-Propionyl imide | Methyl iodide | 98:2 | 96 |
From the data, it is evident that both Evans' oxazolidinone and Oppolzer's sultam auxiliaries generally provide higher levels of diastereoselectivity in asymmetric alkylation compared to the acyclic phenylethylamine-derived auxiliary. This is often attributed to the more rigid and well-defined transition states enforced by their cyclic structures.
Experimental Workflow for Asymmetric Alkylation
The general workflow for an asymmetric alkylation using a chiral auxiliary involves three key steps: attachment of the auxiliary, the diastereoselective alkylation, and finally, cleavage of the auxiliary to yield the chiral product.
Experimental Protocols
Attachment of the Chiral Auxiliary (General Procedure)
-
Acid Chloride Formation: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the reaction mixture at room temperature for 1-2 hours. Remove the solvent and excess reagent under reduced pressure.
-
Amide Coupling: Dissolve the resulting acyl chloride in anhydrous DCM and cool to 0 °C. Add the chiral auxiliary ((R)-1-(4-Fluorophenyl)ethylamine, Evans' auxiliary, or Oppolzer's sultam; 1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.
Di
A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds
A comprehensive guide for researchers and drug development professionals on optimizing the separation of enantiomers through classical resolution.
The resolution of racemic mixtures into enantiomerically pure compounds is a critical step in the development of many pharmaceuticals and fine chemicals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Diastereomeric salt resolution, a classical yet widely employed technique, offers a robust and scalable method for achieving this separation. This guide provides a comparative analysis of common diastereomeric salt resolution techniques, supported by experimental data, detailed protocols, and an exploration of the underlying thermodynamic and kinetic principles that govern their success.
Principles of Diastereomeric Salt Resolution
The cornerstone of this technique lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical characteristics. This is achieved by reacting the racemic mixture (a 50:50 mixture of two enantiomers) with an enantiomerically pure chiral resolving agent. The resulting diastereomeric salts, having different spatial arrangements, exhibit differing solubilities in a given solvent system. This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be physically separated by filtration. Subsequently, the resolved enantiomer is liberated from the salt, typically by treatment with an acid or base, and the chiral resolving agent can often be recovered for reuse.[1][2]
Comparative Performance of Common Resolving Agents
The selection of an appropriate resolving agent is paramount to the success of a diastereomeric salt resolution and is often determined empirically. The ideal agent forms diastereomeric salts with a significant difference in solubility, leading to a high yield and high enantiomeric excess (e.e.) of the desired enantiomer. Below, we compare the performance of several widely used resolving agents for the separation of racemic acids and bases.
Resolving Agents for Racemic Amines
Tartaric acid and its derivatives are among the most common and effective resolving agents for racemic amines. Their availability in both enantiomeric forms and their ability to form highly crystalline salts make them a popular first choice.
| Racemic Amine | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Amphetamine | (+)-Tartaric Acid | Methanol | 78 | 98 | [3][4] |
| N-Methylamphetamine | (-)-O,O'-Di-p-toluoyl-(R,R)-tartaric acid | Methanol | High | >95 | [5] |
| 1-Phenylethylamine | (+)-Tartaric Acid | Methanol | >80 | >90 | [6] |
| 4-Cyano-1-aminoindane | (-)-Di-p-toluoyl-L-tartaric acid | Methanol | High | >96 | [7] |
Resolving Agents for Racemic Acids
Chiral bases, often naturally occurring alkaloids or synthetic amines, are employed for the resolution of racemic carboxylic acids.
| Racemic Acid | Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Ibuprofen | (S)-(-)-α-Phenylethylamine | Ethanol/Water | ~50-60 | >95 | [8] |
| Mandelic Acid | (S)-(-)-α-Phenylethylamine | Water | High | High | [9] |
| Various Carboxylic Acids | Brucine | Various | Varies | Varies | [1] |
| Various Carboxylic Acids | Strychnine | Various | Varies | Varies | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of diastereomeric salt resolution. Below are representative procedures for the resolution of a racemic amine and a racemic acid.
General Procedure for the Resolution of a Racemic Amine with (+)-Tartaric Acid
1. Salt Formation:
-
Dissolve one equivalent of the racemic amine in a suitable solvent, such as methanol or ethanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (+)-tartaric acid in the minimum amount of the same hot solvent.[10] The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the crystallized salt.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
2. Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.
-
For further crystallization, the flask may be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[5]
3. Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any residual mother liquor containing the more soluble diastereomer.
-
Dry the crystals to a constant weight.
4. Liberation of the Free Amine:
-
Dissolve the purified diastereomeric salt in water.
-
Add a base, such as a 2 M NaOH solution, dropwise until the solution is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or chloroform) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[5]
5. Analysis:
-
Determine the yield of the resolved amine.
-
Measure the enantiomeric excess (e.e.) using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter.
Resolution of Racemic Amphetamine with d-Tartaric Acid: A Case Study
A specific example is the resolution of racemic amphetamine. In a typical procedure, 270 grams of the racemic amphetamine base are dissolved in a solvent, and a solution of 150 grams of d-tartaric acid in the same solvent is added.[4] The mixture is allowed to stand, leading to the fractional crystallization of l-amphetamine d-tartrate.[4] This salt is then isolated by filtration. The l-amphetamine is subsequently liberated from the salt by treatment with a base.[4] The d-amphetamine can be recovered from the mother liquor.[4]
Understanding Kinetic and Thermodynamic Control
The outcome of a diastereomeric salt resolution can be governed by either kinetic or thermodynamic control, and understanding this distinction is crucial for process optimization.
-
Kinetic Control: Under kinetic control, the product that is formed fastest is the major product. This typically occurs at lower temperatures and shorter reaction times. The kinetically favored diastereomeric salt is the one with the lower activation energy for nucleation and crystal growth.
-
Thermodynamic Control: Under thermodynamic control, the most stable product is the major product. This is favored at higher temperatures and longer reaction times, allowing the system to reach equilibrium. The thermodynamically favored diastereomeric salt is the one with the lower solubility.
In some cases, the kinetically and thermodynamically favored diastereomers are the same. However, when they differ, careful control of experimental parameters such as temperature, solvent, and crystallization time can be used to selectively crystallize the desired diastereomer and maximize the yield and enantiomeric purity of the target enantiomer. A case study on the chiral resolution of 4-cyano-1-aminoindane demonstrated that a combination of crystallization under thermodynamic control followed by enantioselective dissolution under kinetic control could overcome the limitations of a solid solution formation and achieve high enantiomeric excess.[7][11]
Visualizing the Workflow
The general process of diastereomeric salt resolution can be visualized as a straightforward workflow.
Caption: Workflow of Diastereomeric Salt Resolution.
Logical Relationships in Resolving Agent Selection
The choice of a resolving agent is a critical decision that influences the efficiency of the resolution. The following diagram illustrates the key considerations in this process.
Caption: Decision workflow for selecting a resolving agent.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chiral_resolution [chemeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
Assessing the performance of different chiral stationary phases
A Comprehensive Guide to the Performance of Chiral Stationary Phases
For researchers, scientists, and professionals in drug development, the selection of the appropriate chiral stationary phase (CSP) is a critical step in the separation of enantiomers. This guide provides an objective comparison of the performance of different CSPs, supported by experimental data, to aid in this crucial decision-making process. The performance of a CSP is typically evaluated based on its ability to provide baseline separation of enantiomers, which is quantified by metrics such as resolution (Rs), selectivity (α), and retention factor (k).
This guide covers the most common classes of CSPs, including polysaccharide-based, cyclodextrin-based, protein-based, and synthetic polymer-based phases. Their performance is compared using data from studies on the separation of common chiral compounds like β-blockers, the anticoagulant warfarin, and the antidepressant fluoxetine.
Classification of Chiral Stationary Phases
Chiral stationary phases can be broadly categorized based on the nature of the chiral selector immobilized on the stationary phase support. The following diagram illustrates the main classes of CSPs.
Experimental Workflow for CSP Performance Assessment
A systematic approach is crucial for efficiently determining the optimal chiral stationary phase and separation conditions for a given analyte. The following diagram outlines a typical experimental workflow.
Performance Comparison of Chiral Stationary Phases
The following tables summarize the performance of various CSPs for the enantioseparation of fluoxetine, β-blockers, and warfarin. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Performance Comparison for the Enantioseparation of Fluoxetine
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | α | Rs | Reference |
| Chiralcel OD-H | Hexane/Isopropanol/DEA (98/2/0.2) | 0.8 | 15 | 4.10 | 4.63 | 1.13 | 1.74 | [1][2] |
| Chiralcel OJ-H | Hexane/Isopropanol/DEA (99/1/0.1) | 0.5 | 20 | 2.27 | 2.44 | 1.07 | 0.99 | [1][2] |
| Chiralpak AD-H | Hexane/Isopropanol/DEA (98/2/0.2) | 0.5 | 20 | 2.18 | 2.54 | 1.16 | 1.79 | [1][2] |
| Cyclobond I 2000 DM | Methanol/0.2% TEAA (25/75, pH 3.8) | 0.8 | 30 | 3.32 | 4.05 | 1.22 | 2.30 | [1][2] |
| Kromasil CHI-TBB | Hexane/Isopropanol/DEA (98/2/0.2) | 0.5 | 23 | 2.12 | 2.22 | 1.05 | 0.84 | [1][2] |
| CHIRALPAK IK | Hexane/Ethanol/DEA (95/5/0.1) | 1.0 | 25 | - | - | - | >1.5 | [3] |
DEA: Diethylamine, TEAA: Triethylamine Acetic Acid
Table 2: Performance Comparison for the Enantioseparation of Propranolol (a β-blocker)
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | tR1 (min) | tR2 (min) | α | Rs | Reference |
| α-Glycoprotein (AGP) | Propanol-2/Ammonium acetate (0.5/99.5) | 0.9 | - | 7.25 | 11.82 | - | - | [4] |
| β-Cyclodextrin (BCD) | Acetonitrile/Ethanol/Acetic acid/Triethylamine (960/33/4/3) | 1.0 | - | 16.18 | 18.50 | - | - | [4] |
| Lux Cellulose-1 | n-Hexane/Ethanol/DEA (70/30/0.3) | 1.0 | 25 | - | - | - | >1.5 | [5][6][7] |
| Chiralpak AD-H | Polar Organic & Normal Phase | - | - | - | - | - | - | [5][6][7] |
| Chirobiotic T | Polar Organic & Normal Phase | - | - | - | - | - | - | [5][6][7] |
| Sumichiral OA-4900 | Polar Organic & Normal Phase | - | - | - | - | - | - | [5][6][7] |
A comprehensive study by Morante-Zarcero et al. evaluated Chiralpak AD-H, Lux Cellulose-1, Chirobiotic T, and Sumichiral OA-4900 for the separation of propranolol and other β-blockers, demonstrating that Lux Cellulose-1 in normal phase mode could separate all four pairs of enantiomers in a single gradient run.[5][6][7]
Table 3: Performance Comparison for the Enantioseparation of Warfarin
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | tR1 (min) | tR2 (min) | α | Rs | Reference |
| Chiralpak IA | Acetonitrile | - | - | 2.47 | 3.86 | 2.50 | 1.47 | [8][9] |
| Chiralpak AS-3R | Ethanol/Hexane (40/60) | - | - | 2.60 | 3.63 | - | - | [8][9] |
| Chiralpak AS-3R | Ethanol/Water (80/20) | - | - | 1.17 | 2.18 | - | - | [8][9] |
| Chiralcel OD-RH | - | - | - | - | - | 1.95-2.74 | 2.89-3.90 | [8][9] |
| CHIRALPAK IG | 100% Methanol | 1.0 | 25 | - | - | - | High | [10] |
| Astec CHIROBIOTIC V | Aqueous/Polar Organic | - | - | - | - | - | - |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. Below are summaries of the experimental protocols for the data presented.
Protocol for Fluoxetine Enantioseparation[1][2]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Columns:
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OJ-H (Cellulose tris(4-methylbenzoate))
-
Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Cyclobond I 2000 DM (Dimethyl-β-cyclodextrin)
-
Kromasil CHI-TBB
-
-
Mobile Phases:
-
For Polysaccharide and Kromasil columns: Varying ratios of Hexane/Isopropanol with Diethylamine (DEA) as an additive.
-
For Cyclobond column: Methanol/0.2% Triethylamine Acetic Acid (TEAA) buffer.
-
-
Flow Rate: 0.5 mL/min or 0.8 mL/min.
-
Temperature: Varied between 15°C and 30°C.
-
Detection: UV detection (wavelength not specified in the abstract).
-
Sample Preparation: Racemic fluoxetine dissolved in a suitable solvent.
Protocol for Propranolol Enantioseparation[4]
-
Instrumentation: Jasco PU-980 HPLC pump, Waters 2487 detector.
-
Columns:
-
α-Glycoprotein (AGP) column (150 mm x 4 mm, 5 µm).
-
β-Cyclodextrin (BCD) column (200 mm x 4 mm, 5 µm).
-
-
Mobile Phases:
-
For AGP column: Propanol-2/Ammonium acetate (0.5/99.5 v/v).
-
For BCD column: Acetonitrile/Ethanol/Acetic acid/Triethylamine (960/33/4/3 v/v/v/v).
-
-
Flow Rate: 0.9 mL/min (AGP) and 1.0 mL/min (BCD).
-
Detection: UV at 225 nm.
-
Sample Preparation: 10 mg of Propranolol Hydrochloride dissolved in 10 mL of methanol and filtered.
Protocol for Warfarin Enantioseparation[8][9][10]
-
Instrumentation: HPLC system with UV detection.
-
Columns:
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak AS-3R (Amylose tris((S)-α-methylbenzylcarbamate))
-
Chiralcel OD-RH (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK IG (Amylose derivatized with chloro- and methyl-phenyl groups)
-
-
Mobile Phases:
-
A range of normal, reversed, and polar organic mobile phases were tested, including pure acetonitrile, ethanol/hexane mixtures, and ethanol/water mixtures. For CHIRALPAK IG, 100% methanol was used.
-
-
Flow Rate: 1.0 mL/min for CHIRALPAK IG.
-
Temperature: 25°C for CHIRALPAK IG.
-
Detection: UV at 220 nm for CHIRALPAK IG.
-
Sample Preparation: Warfarin standard dissolved in a suitable solvent.
Conclusion
The choice of a chiral stationary phase is highly dependent on the specific analyte and the desired separation outcome. Polysaccharide-based CSPs, such as Chiralcel and Chiralpak, demonstrate broad applicability for a wide range of compounds. Cyclodextrin-based CSPs, like Cyclobond, can offer excellent resolution, particularly for molecules that can form inclusion complexes. Protein-based CSPs provide unique selectivity based on biological interactions.
This guide highlights the importance of a systematic screening approach to identify the most suitable CSP and mobile phase combination. The provided data and protocols serve as a valuable starting point for researchers in developing robust and efficient chiral separation methods.
References
- 1. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. media.neliti.com [media.neliti.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Chiral Separation Method Development for Warfarin Enantiomers | Separation Science [sepscience.com]
A Researcher's Guide to Chiral Resolution of Fluorinated Compounds: A Comparative Review
For researchers, scientists, and professionals in drug development, the separation of enantiomers of fluorinated compounds is a critical step in ensuring the safety and efficacy of new chemical entities. The unique physicochemical properties imparted by fluorine atoms can present both opportunities and challenges in chiral resolution. This guide provides a comprehensive comparison of the primary methods used for the chiral resolution of fluorinated compounds, supported by experimental data and detailed protocols.
The introduction of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and bioavailability.[1] However, these alterations also impact the chiral recognition process, necessitating a careful selection and optimization of resolution techniques. This review delves into the most prevalent and effective methods: Chiral Chromatography, Enzymatic Resolution, and Diastereomeric Crystallization, with a special focus on the emerging technique of 19F NMR-based analysis.
Comparative Analysis of Chiral Resolution Methods
The choice of a chiral resolution method depends on various factors, including the stage of drug development, the scale of separation required, and the physicochemical properties of the fluorinated compound. The following tables provide a quantitative comparison of different techniques based on reported experimental data.
Table 1: Chiral Chromatography (SFC & HPLC) Data for Fluorinated Compounds
| Compound | Method | Chiral Stationary Phase (CSP) | Mobile Phase/Modifier | Resolution (Rs) | Enantiomeric Excess (ee%) | Throughput | Reference |
| Voriconazole | SFC | Isopropyl cyclofructan 6 (on SPPs) | CO2/Methanol | 2.73 (selectivity) | >99% | 9-55 seconds | [2] |
| Flurbiprofen | HPLC | Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane/IPA with TFA | Baseline | >99% | ~20 min | [3][4] |
| Ofloxacin | SFC | Polysaccharide-based | CO2/Ethanol with additive | Good | >99% | < 5 min | [5][6] |
| Fluorinated Isochromans | HPLC | Not specified | Not specified | Not specified | 97:03 e.r. | Not specified | [7] |
| α-Fluoro Carbonyls | SFC | Not specified | Not specified | Not specified | 97:3 e.r. | Not specified | [8] |
SFC: Supercritical Fluid Chromatography; HPLC: High-Performance Liquid Chromatography; SPPs: Superficially Porous Particles; TFA: Trifluoroacetic Acid; IPA: Isopropyl Alcohol; e.r.: enantiomeric ratio.
Table 2: Enzymatic Resolution Data for Fluorinated Compounds
| Compound | Enzyme | Reaction Type | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| Fluorinated Alcohols | Lipase | Transesterification | Organic | ~50% | >99% | [9][10] |
| Fluorinated Amines | Transaminase | Asymmetric Amination | Aqueous/Organic | Variable | >95% | [9] |
| 5'-Fluoro-5'-deoxyadenosine | Fluorinase | Nucleophilic Fluorination | Aqueous | High | N/A (Stereospecific) | [9] |
N/A: Not Applicable
Table 3: Diastereomeric Crystallization Data for Fluorinated Compounds
| Compound Class | Resolving Agent | Solvent System | Diastereomeric Excess (de%) of Crystals | Overall Yield (%) | Reference |
| Fluorinated Amines | Chiral Carboxylic Acid (e.g., Tartaric Acid derivatives) | Alcohols/Water mixtures | >95% | Variable | |
| Fluorinated Carboxylic Acids | Chiral Amine (e.g., Brucine, Strychnine) | Various organic solvents | >98% | Variable | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any chiral resolution method. Below are representative protocols for the key techniques discussed.
Supercritical Fluid Chromatography (SFC) for Chiral Separation of a Fluorinated Pharmaceutical
Objective: To resolve the enantiomers of a fluorinated active pharmaceutical ingredient (API).
Instrumentation:
-
SFC system equipped with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV-Vis or Mass Spectrometer detector.
Materials:
-
Chiral column: Amylose or cellulose-based CSP (e.g., Daicel Chiralpak series).
-
Mobile phase: Supercritical CO2.
-
Modifier: HPLC-grade methanol, ethanol, or isopropanol.
-
Additive (optional): Diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds.
-
Sample: Racemic fluorinated API dissolved in a suitable solvent (e.g., methanol).
Procedure:
-
Column Equilibration: Equilibrate the chiral column with the desired mobile phase composition (e.g., 80% CO2, 20% Methanol) at a flow rate of 3-5 mL/min and a backpressure of 100-150 bar. Set the column oven temperature (e.g., 40 °C).
-
Sample Injection: Inject a small volume (1-5 µL) of the sample solution onto the column.
-
Chromatographic Separation: The enantiomers are separated on the chiral stationary phase.
-
Detection: Monitor the elution of the enantiomers using a UV detector at a suitable wavelength or a mass spectrometer.
-
Data Analysis: Determine the retention times, resolution factor (Rs), and the peak areas of the two enantiomers to calculate the enantiomeric excess (ee%).
19F NMR for "Separation-Free" Chiral Analysis
Objective: To determine the enantiomeric excess of a fluorinated compound without physical separation.[12][13]
Instrumentation:
-
High-resolution NMR spectrometer with a fluorine probe.
Materials:
-
NMR tube (5 mm).
-
Deuterated solvent (e.g., CDCl3, CD3OD).
-
Chiral solvating agent (CSA) or chiral derivatizing agent (CDA).
-
Racemic fluorinated analyte.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a precise amount of the racemic fluorinated analyte and the chiral solvating agent in the deuterated solvent.
-
NMR Acquisition: Acquire a 19F NMR spectrum. The interaction with the chiral agent will induce a chemical shift difference (Δδ) between the signals of the two enantiomers.
-
Data Analysis: Integrate the signals corresponding to each enantiomer. The ratio of the integrals directly corresponds to the enantiomeric ratio, from which the enantiomeric excess can be calculated.[2] This method allows for rapid analysis and can be applied to complex mixtures.[13]
Enzymatic Resolution of a Fluorinated Alcohol
Objective: To kinetically resolve a racemic fluorinated alcohol.
Instrumentation:
-
Incubator shaker.
-
HPLC with a chiral column for ee% determination.
Materials:
-
Racemic fluorinated alcohol.
-
Lipase (e.g., Candida antarctica lipase B).
-
Acyl donor (e.g., vinyl acetate).
-
Organic solvent (e.g., toluene).
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic fluorinated alcohol and the acyl donor in the organic solvent.
-
Enzyme Addition: Add the lipase to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30 °C) with shaking for a set period (e.g., 24-48 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC.
-
Work-up: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Purification: Separate the unreacted alcohol from the ester product by column chromatography.
Diastereomeric Crystallization of a Fluorinated Amine
Objective: To resolve a racemic fluorinated amine by forming diastereomeric salts.
Instrumentation:
-
Crystallization vessel.
-
Filtration apparatus.
Materials:
-
Racemic fluorinated amine.
-
Chiral resolving agent (e.g., (R)-(-)-Mandelic acid).
-
Solvent for crystallization (e.g., ethanol/water mixture).
Procedure:
-
Salt Formation: Dissolve the racemic fluorinated amine and the chiral resolving agent in the chosen solvent, usually with gentle heating.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Analysis: Determine the diastereomeric excess (de%) of the crystallized salt using HPLC or NMR.
-
Liberation of Enantiomer: Treat the diastereomeric salt with a base to liberate the free enantiomerically enriched amine.
-
Recovery from Mother Liquor: The more soluble diastereomer can be recovered from the mother liquor and the enantiomer liberated.
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the workflows of the described chiral resolution methods and the logical relationships between them.
Caption: General workflow for the chiral resolution of fluorinated compounds.
Caption: Comparison of SFC and HPLC for chiral separations.
Caption: Decision tree for selecting a chiral resolution method.
Conclusion
The chiral resolution of fluorinated compounds is a multifaceted challenge that requires a tailored approach. Supercritical Fluid Chromatography is emerging as a powerful, high-throughput, and green technique for both analytical and preparative scale separations.[14][15] HPLC remains a robust and versatile alternative.[4] Enzymatic resolution offers high selectivity under mild conditions, which is particularly advantageous for complex molecules.[9] Diastereomeric crystallization, a classical method, continues to be a viable option, especially for large-scale production.[11] Furthermore, the advent of "separation-free" 19F NMR analysis provides a rapid and efficient tool for determining enantiomeric purity, significantly accelerating the screening process in drug discovery.[12][13] By understanding the principles, advantages, and limitations of each method, researchers can select the most appropriate strategy to efficiently obtain enantiomerically pure fluorinated compounds, thereby advancing the development of safer and more effective pharmaceuticals.
References
- 1. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO1995033749A1 - A process for the preparation and separation of diastereomeric salts of folinic acid - Google Patents [patents.google.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Resurgence in Fluorinated Chiral Polysaccharide Phases for Supercritical Fluid Chromatography [perkinelmer.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enzymatic synthesis of fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
Safety Operating Guide
Proper Disposal Procedures for (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride
The safe and compliant disposal of (R)-1-(4-Fluorophenyl)ethylamine hydrochloride is a critical aspect of laboratory safety and environmental responsibility. This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and is toxic to aquatic life with long-lasting effects[1]. Adherence to the following protocols is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to work in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust or vapors[2][3]. The following Personal Protective Equipment (PPE) must be worn at all times[2][3]:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Step-by-Step Disposal Protocol
This procedure outlines the necessary steps for the safe disposal of unused or waste this compound and its containers. Disposal of this substance down the drain is strictly prohibited[2].
Step 1: Waste Collection and Segregation
-
Identify as Halogenated Organic Waste: this compound is a halogenated organic compound due to the presence of fluorine[2][4][5]. It must be segregated from non-halogenated waste streams to ensure proper treatment and disposal, which often involves incineration at regulated facilities[4][5].
-
Solid Waste: Place solid waste into a designated, chemically resistant hazardous waste container with a secure, screw-on cap.
-
Liquid Waste: Collect solutions containing this chemical in a separate, compatible, and clearly labeled hazardous waste container intended for halogenated organic liquids[5]. Do not mix with incompatible materials such as strong oxidizing agents[6].
Step 2: Waste Container Labeling
Properly label the hazardous waste container before adding any waste[7]. The label must include[4][5]:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The CAS Number: 374898-01-8[1].
-
An accurate list of all components in the container, including solvents and their estimated percentages[5].
-
The date when waste was first added.
Step 3: Temporary Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, and the container must be stored in secondary containment to prevent spills[4]. Ensure the container is kept closed at all times except when adding waste[4].
Step 4: Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).
-
Collect Rinsate: Collect the rinsate from all three rinses as hazardous waste. Dispose of this rinsate in the designated halogenated organic liquid waste container. Do not pour the rinsate down the drain .
-
Deface Label: After the triple-rinsed container is dry, completely remove or deface the original product label.
-
Dispose of Container: The decontaminated container can typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.
Step 5: Professional Disposal
Arrange for the collection of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company[1]. Do not accumulate large quantities of waste; schedule a pickup when the container is nearly full.
Summary of Safety and Disposal Information
| Parameter | Specification | Source |
| Hazard Classification | Acute toxicity (Oral, Cat. 4), Skin Corrosion (Cat. 1B), Eye Damage (Cat. 1), Aquatic Toxicity (Acute & Chronic, Cat. 2) | [1] |
| Waste Category | Halogenated Organic Hazardous Waste | [2][4][5] |
| PPE Requirement | Safety goggles, chemical-resistant gloves, lab coat, closed-toe shoes | [2][3] |
| Handling Area | Chemical Fume Hood or Well-Ventilated Area | [2][3] |
| Spill Cleanup | Absorb with inert material, collect in a sealed container for disposal | [1] |
| Container Disposal | Triple-rinse with a suitable solvent, collect rinsate as hazardous waste, deface label |
Emergency Procedure for Spills
In the event of a small spill, follow these steps:
-
Ensure adequate ventilation and wear appropriate PPE[1].
-
Prevent further leakage if it is safe to do so[1].
-
Absorb the spill with an inert material (e.g., sand, vermiculite)[1].
-
Carefully sweep or vacuum the material and place it into a suitable, sealed container for disposal as hazardous waste[1][8].
-
Wash the spill area thoroughly.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling (R)-1-(4-Fluorophenyl)ethylamine Hydrochloride
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides comprehensive safety protocols, operational guidance, and disposal plans for (R)-1-(4-Fluorophenyl)ethylamine hydrochloride, ensuring a secure laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following guidelines is critical to minimize risk and ensure the well-being of laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available safety data for the free base, (R)-1-(4-Fluorophenyl)ethylamine, and similar amine hydrochlorides, this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[1] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Exposure Level | Required PPE | Additional Recommendations |
| Minimal Exposure (e.g., handling sealed containers) | • Nitrile Gloves• Safety Glasses with side shields | • Work in a well-ventilated area. |
| Moderate Exposure (e.g., weighing, preparing solutions) | • Nitrile Gloves (double-gloving recommended)• Chemical Splash Goggles or a Face Shield• Laboratory Coat or Chemical Resistant Apron• Respiratory Protection (N95 or higher-rated respirator) | • All operations should be conducted in a certified chemical fume hood.[2][3][4]• Ensure an eyewash station and safety shower are readily accessible.[3][5] |
| High Exposure (e.g., large spills, cleaning contaminated equipment) | • Heavy-duty, chemical-resistant gloves (e.g., butyl rubber)• Chemical Splash Goggles and a full-face shield• Chemical-resistant suit or coveralls• Full-face respirator with appropriate cartridges | • Follow established emergency spill response procedures.• Evacuate non-essential personnel from the area. |
Note: As of this writing, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies like OSHA or ACGIH.[1][6][7] Therefore, a conservative approach to exposure control is essential, treating the substance as highly hazardous.
Experimental Protocols: Safe Handling and Use
A systematic approach is crucial when working with this compound. The following step-by-step protocol outlines the best practices for its handling in a laboratory setting.
1. Preparation and Pre-Handling:
- Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
- Designated Area: All work with this compound must be performed in a designated and clearly marked area, such as a chemical fume hood.[4]
- Gather Materials: Ensure all necessary PPE, spill cleanup materials (such as an acid neutralizer), and waste containers are readily available.[3]
- Inspect PPE: Before use, inspect all PPE for any signs of damage.
2. Handling the Solid Compound (Weighing and Transfer):
- Fume Hood: Conduct all manipulations of the solid compound within a certified chemical fume hood to control airborne dust.[2][3]
- Weighing: Use a tared, sealed container for weighing to minimize exposure. If direct weighing is necessary, do so on a draft shield within the fume hood.
- Static Control: Use anti-static tools and equipment where possible to prevent the dispersal of fine powders.
- Transfer: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
3. Solution Preparation:
- Solvent Addition: When dissolving the solid, slowly add the solid to the solvent to avoid splashing. If diluting a corrosive solution, always add the acid to water, never the other way around.[3]
- Container Choice: Use appropriate, chemically resistant glassware.
- Labeling: Immediately and clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.
4. Post-Handling and Decontamination:
- Surface Cleaning: Decontaminate all work surfaces, glassware, and equipment that have come into contact with the chemical. Use a suitable cleaning agent and dispose of the cleaning materials as hazardous waste.
- PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves last and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste:
-
Solid Waste: Collect unused or waste this compound in a clearly labeled, sealed, and chemically resistant container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container for corrosive and toxic liquids. Do not mix with incompatible waste streams.
-
-
Contaminated Materials:
-
Labware: Disposable labware (e.g., pipette tips, weighing boats) that has come into contact with the chemical should be placed in a designated solid hazardous waste container.
-
PPE: Used gloves, aprons, and other contaminated PPE should be disposed of as solid hazardous waste.
-
-
Empty Containers:
-
Thoroughly rinse empty containers with a suitable solvent. The first rinseate must be collected and disposed of as hazardous chemical waste.[8] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines, with the label defaced.
-
Logical Workflow for Handling this compound
The following diagram illustrates the key decision points and procedural flow for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. seton.co.uk [seton.co.uk]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. hse.kaust.edu.sa [hse.kaust.edu.sa]
- 5. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 6. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 7. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
